molecular formula C9H11NO3 B1297697 Methyl 4-amino-3-methoxybenzoate CAS No. 41608-64-4

Methyl 4-amino-3-methoxybenzoate

Cat. No.: B1297697
CAS No.: 41608-64-4
M. Wt: 181.19 g/mol
InChI Key: DJLFOMMCQBAMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFOMMCQBAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194434
Record name Methyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41608-64-4
Record name Benzoic acid, 4-amino-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41608-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-AMINO-3-METHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37JMF7S7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl 4-amino-3-methoxybenzoate: A Comprehensive Physicochemical Profile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical properties of Methyl 4-amino-3-methoxybenzoate (CAS No: 41608-64-4), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and a detailed synthesis workflow.

Core Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile building block for more complex molecules.[1][2] The compound typically presents as a white to light yellow solid.[1]

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 41608-64-4
Molecular Formula C₉H₁₁NO₃
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OC)N
InChI Key DJLFOMMCQBAMAA-UHFFFAOYSA-N
Table 2: Quantitative Physicochemical Data
PropertyValueSource
Molecular Weight 181.19 g/mol PubChem
Melting Point 128-131 °CAnax Laboratories[3]
Boiling Point 339.2±22.0 °C (Predicted)ChemicalBook
logP (Calculated) 1.064ChemScene
pKa (Predicted) 2.04±0.10 (Predicted for 4-amino-2-methoxy isomer)ChemicalBook
Solubility Soluble in Methanol, Chloroform, DMSO; Slightly soluble in water.ChemBK

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis Protocol: Reduction of Methyl 4-nitro-3-methoxybenzoate

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, Methyl 4-nitro-3-methoxybenzoate.

Materials:

  • Methyl 4-nitro-3-methoxybenzoate

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • An ethanol solution of Methyl 4-nitro-3-methoxybenzoate is prepared.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is stirred under a hydrogen gas atmosphere for approximately 5 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration through Celite®.

  • The solvent is evaporated under vacuum to yield an off-white solid.

  • The crude product is recrystallized from methanol to give the purified this compound.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.

Materials:

  • Dry, powdered sample of this compound

  • Capillary tube (sealed at one end)

  • Melting point apparatus

Procedure:

  • A small amount of the finely powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm.[4]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to about 20 °C below the expected melting point.

  • The heating rate is then reduced to approximately 1-2 °C per minute.

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[5]

General Protocol for Solubility Determination

A qualitative determination of solubility in various solvents can be performed through systematic testing.

Materials:

  • This compound

  • Test tubes

  • Solvents (e.g., water, methanol, ethanol, DMSO, 5% NaOH, 5% HCl)

Procedure:

  • Approximately 25 mg of the compound is placed in a test tube.

  • 0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[6]

  • The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

  • For water-soluble compounds, litmus paper can be used to determine if the solution is acidic or basic.[7]

  • For water-insoluble compounds, subsequent tests in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[7]

General Protocol for pKa Determination

The acid dissociation constant (pKa) of an ionizable compound like an aromatic amine can be determined using spectrophotometric methods, particularly as most are not readily soluble in water alone.

Materials:

  • This compound

  • Mixed solvent system (e.g., ethanol-water)

  • Solutions of varying known pH

  • UV-Vis Spectrophotometer

Procedure:

  • A stock solution of the amine is prepared in a suitable mixed solvent system.[8]

  • A series of solutions with different, precisely known pH values are prepared.

  • The absorbance of the amine in each solution is measured at a wavelength where the protonated and unprotonated forms have different extinction coefficients.

  • The ratio of the protonated to unprotonated species is calculated from the absorbance values.

  • The pKa is then determined using the Henderson-Hasselbalch equation by plotting the logarithm of this ratio against the pH.[8]

General Protocol for logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, which is considered the "gold standard".[9][10]

Materials:

  • This compound

  • 1-Octanol (pre-saturated with water)

  • Water or a suitable buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

  • Separatory funnel or vials

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • A known amount of the compound is dissolved in either the aqueous or 1-octanol phase.

  • The two immiscible phases are combined in a separatory funnel or vial at a known volume ratio.

  • The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two layers.[10]

  • The mixture is then allowed to stand until the two phases are clearly separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique.[11]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Methyl 4-nitro-3-methoxybenzoate in Ethanol add_catalyst Add Pd/C (10%) Catalyst start->add_catalyst hydrogenation Stir under H₂ Atmosphere (~5 hours) add_catalyst->hydrogenation filtration Filter through Celite® to remove catalyst hydrogenation->filtration evaporation Evaporate Solvent (Vacuum) filtration->evaporation recrystallization Recrystallize from Methanol evaporation->recrystallization product Final Product: This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound and its structural isomers are valuable intermediates in the synthesis of various pharmaceutical compounds.[12] The presence of multiple functional groups allows for diverse chemical modifications, making it a key starting material for building the core structures of biologically active molecules, including potential antitumor and antibacterial agents.[1] Its utility as a building block in the development of novel therapeutics underscores the importance of a thorough understanding of its physicochemical properties for process optimization and drug design.

References

An In-depth Technical Guide to Methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-methoxybenzoate, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic amine and a derivative of benzoic acid. Its structure, featuring an amino, a methoxy, and a methyl ester group, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41608-64-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[1][2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 127.0 to 131.0 °C[3]
Boiling Point (Predicted)
Density (Predicted)
Solubility Soluble in methanol.[1]
InChI Key DJLFOMMCQBAMAA-UHFFFAOYSA-N[4]
SMILES COC1=C(C=CC(=C1)C(=O)OC)N[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[4]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4d1HAromatic H
~7.3dd1HAromatic H
~6.8d1HAromatic H
~4.1 (broad s)s2H-NH₂
3.88s3H-OCH₃ (methoxy)
3.85s3H-OCH₃ (ester)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~167C=O (ester)
~148Aromatic C-O
~142Aromatic C-N
~123Aromatic C-H
~121Aromatic C-CO
~112Aromatic C-H
~110Aromatic C-H
~56-OCH₃ (methoxy)
~52-OCH₃ (ester)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretching (asymmetric and symmetric)
3000-2800MediumC-H stretching (aromatic and aliphatic)
~1700StrongC=O stretching (ester)
~1620StrongN-H bending
~1520StrongC=C stretching (aromatic)
~1250StrongC-O stretching (ester and ether)
Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show a molecular ion peak at m/z = 181. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 150) or the carbomethoxy group (-COOCH₃, m/z = 122).[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of methyl 3-methoxybenzoate followed by the reduction of the nitro group.[1]

Step 1: Nitration of Methyl 3-methoxybenzoate

  • Materials: Methyl 3-methoxybenzoate, Nitric acid (65%), Sulfuric acid (70%), Ice.

  • Procedure:

    • A mixture of nitric acid (40 ml) and sulfuric acid (200 ml) is cooled to 0°C in an ice bath.

    • Methyl 3-methoxybenzoate (83.0 g, 500 mmol) is added dropwise to the acid mixture while maintaining the temperature at 0°C.[1]

    • The reaction mixture is stirred overnight and then poured into ice water.

    • The resulting precipitate is filtered, and the solid filter cake is washed with water (3 x 300 ml) to yield methyl 4-nitro-3-methoxybenzoate as a yellow solid.[1]

Step 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

  • Materials: Methyl 4-nitro-3-methoxybenzoate, Ethanol, Palladium on carbon (10% Pd/C), Hydrogen gas, Celite®.

  • Procedure:

    • An ethanol solution (1500 ml) of methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) is prepared.

    • Pd/C catalyst (5.35 g) is added to the solution.

    • The mixture is stirred for 5 hours under a hydrogen atmosphere.[1]

    • Upon completion of the reaction, the catalyst is removed by filtration through Celite®.

    • The solvent is evaporated under vacuum to give an off-white solid.

    • The crude product is recrystallized from methanol to yield pure this compound.[1]

G cluster_synthesis Synthesis Workflow Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate Nitration Nitration Methyl 3-methoxybenzoate->Nitration Methyl 4-nitro-3-methoxybenzoate Methyl 4-nitro-3-methoxybenzoate Nitration->Methyl 4-nitro-3-methoxybenzoate Reduction Reduction Methyl 4-nitro-3-methoxybenzoate->Reduction This compound This compound Reduction->this compound

A simplified workflow for the synthesis of this compound.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for the preparative separation and isolation of impurities.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds and small molecule inhibitors. A significant application is in the development of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.

Intermediate in the Synthesis of EGFR Inhibitors

This compound serves as a key precursor in the synthesis of Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers.[7][8]

The synthesis of Gefitinib from a related hydroxy-analogue of this compound involves a multi-step process including alkylation, nitration, reduction, cyclization, and amination reactions to construct the final quinazoline-based drug molecule.[6]

G cluster_drug_synthesis Role in Gefitinib Synthesis This compound Analogue This compound Analogue Multi-step Synthesis Multi-step Synthesis This compound Analogue->Multi-step Synthesis Gefitinib (EGFR Inhibitor) Gefitinib (EGFR Inhibitor) Multi-step Synthesis->Gefitinib (EGFR Inhibitor)

Role as a precursor in the synthesis of the EGFR inhibitor Gefitinib.
The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[9] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell growth. Kinase inhibitors like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[8]

G cluster_egfr_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival

A simplified diagram of the EGFR signaling pathway targeted by inhibitors derived from this compound precursors.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility as a precursor for complex molecules, such as tyrosine kinase inhibitors, underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this versatile chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 4-Amino-3-methoxybenzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications.

Chemical and Physical Properties

This compound is a derivative of benzoic acid with an amino group, a methoxy group, and a methyl ester substituent.[1] Its molecular formula is C9H11NO3.[2][3][4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 181.19 g/mol [2][3][4][5]
Molecular Formula C9H11NO3[2][3][4][5]
CAS Number 41608-64-4[2][3]
IUPAC Name This compound[3][4][6]
Synonyms 4-Amino-3-methoxybenzoic acid methyl ester[4]
Appearance White to light yellow solid[7]
Purity ≥98%[1][2][6]
Melting Point 128-131°C[2]
InChIKey DJLFOMMCQBAMAA-UHFFFAOYSA-N[3][4][6]
SMILES COC1=C(C=CC(=C1)C(=O)OC)N[4]
Storage Temperature 2-8°C, sealed in dry, dark place[6]

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions. A common and effective method involves the reduction of a nitro group precursor.

Synthesis of this compound from Methyl 3-methoxy-4-nitrobenzoate[8]

This protocol details the synthesis via nitration of methyl 3-methoxybenzoate followed by reduction of the nitro group.

Part 1: Nitration of Methyl 3-methoxybenzoate

  • Reaction Setup : Prepare a mixture of nitric acid (HNO3, 65% by weight, 40 ml) and sulfuric acid (H2SO4, 70% by weight, 200 ml). Cool this acid mixture to 0°C in an ice bath.

  • Reagent Addition : Add methyl 3-methoxybenzoate (83.0 g, 500 mmol) drop-wise to the stirred acid mixture while maintaining the temperature at 0°C.

  • Reaction : Stir the reaction mixture overnight.

  • Work-up : Pour the reaction mixture into ice water. Filter the resulting mixture and wash the solid filter cake with water (3 x 300 ml). This yields methyl 4-nitro-3-methoxybenzoate as a yellow solid (84.4 g, 80% yield).

Part 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

  • Reaction Setup : Dissolve the methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) obtained from the previous step in ethanol (1500 ml). Add Palladium on carbon (Pd/C, 10% Pd, 5.35 g) as a catalyst.

  • Reaction : Stir the mixture for 5 hours under a hydrogen (H2) atmosphere.

  • Work-up : After the reaction is complete, remove the catalyst by filtration through Celite®.

  • Purification : Evaporate the solvent in vacuum to obtain an off-white solid. Recrystallize the solid from methanol to yield pure this compound (70.95 g, 98% yield).

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Methyl 3-methoxybenzoate Intermediate Methyl 4-nitro-3-methoxybenzoate Start->Intermediate Nitration Product This compound Intermediate->Product Reduction Nitration HNO3, H2SO4 0°C, overnight Nitration->Intermediate Reduction H2, Pd/C Ethanol, 5h Reduction->Product

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediates : It serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][7] Its structure is particularly useful for creating heterocyclic compounds which are prevalent in many drug candidates.[8]

  • Drug Discovery : The amino and ester functional groups on the aromatic ring allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. For instance, related compounds are used in the synthesis of neuroprotective agents for conditions like Alzheimer's disease and in the development of retinoids.[9] While direct involvement in major signaling pathways is not prominently documented for this specific molecule, its role as a precursor to biologically active compounds is well-established. For example, similar structures are integral to the synthesis of kinase inhibitors like Gefitinib and Bosutinib, which target signaling pathways in cancer.[10][11]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, especially those involved in organic synthesis and drug development. Its well-defined properties and established synthetic routes make it a reliable intermediate for the creation of more complex and biologically active molecules. This guide provides the essential technical information required by researchers to effectively utilize this compound in their work.

References

Technical Guide: Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Methyl 4-amino-3-methoxybenzoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is an aromatic ester containing both an amino and a methoxy functional group. These features make it a versatile building block for further chemical modifications.

PropertyValueSource
IUPAC Name This compound[1][2][3]
CAS Number 41608-64-4[1][3]
Molecular Formula C₉H₁₁NO₃[1][3][4]
Molecular Weight 181.19 g/mol [1][3][4][5]
Appearance White to light yellow or light orange powder/crystal[6]
Purity >98.0% (GC)
Melting Point 127.0 to 131.0 °C
Storage Keep in a dark place, sealed in dry, 2-8°C[2]
SMILES COC1=C(C=CC(=C1)C(=O)OC)N[1][3][5]
InChIKey DJLFOMMCQBAMAA-UHFFFAOYSA-N[1][2][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a two-step process starting from methyl 3-methoxybenzoate.[7]

Step 1: Nitration of Methyl 3-methoxybenzoate

  • Procedure: Methyl 3-methoxybenzoate (83.0 g, 500 mmol) is added dropwise to a mixture of nitric acid (65% by weight, 40 ml) and sulfuric acid (70% by weight, 200 ml) at 0 °C.[7]

  • The reaction mixture is stirred overnight and then poured into ice water.[7]

  • The resulting mixture is filtered, and the solid filter cake is washed with water (3 x 300 ml) to yield methyl 4-nitro-3-methoxybenzoate as a yellow solid (84.4 g, 80% yield).[7]

Step 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

  • Procedure: An ethanol (1500 ml) solution of methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) is stirred with a Pd/C (10% Pd, 5.35 g) catalyst for 5 hours under a hydrogen atmosphere.[7]

  • Upon completion of the reaction, the catalyst is removed by filtration through Celite®.[7]

  • The solvent is evaporated under vacuum to give an off-white solid.[7]

  • The crude product is recrystallized from methanol to afford this compound (70.95 g, 98% yield).[7]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Relevance and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of cellular signaling pathways implicated in cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can lead to tumorigenesis when aberrantly activated in adults.

Derivatives of aminobenzoates have been synthesized and evaluated as inhibitors of the Hh pathway.[8] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.

Below is a diagram illustrating the Hedgehog signaling pathway and the potential point of inhibition by a drug derived from a this compound scaffold.

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Inhibitor Aminobenzoate Derivative Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of an aminobenzoate derivative on the Smoothened (SMO) receptor.

The workflow for the synthesis and characterization of this compound is outlined in the diagram below.

Synthesis_Workflow Start Methyl 3-methoxybenzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate Methyl 4-nitro-3-methoxybenzoate Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product Methyl 4-amino-3-methoxybenzoate Reduction->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product Analysis Analytical Characterization (NMR, HPLC, MS) Final_Product->Analysis

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

References

Methyl 4-amino-3-methoxybenzoate structure and SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-3-methoxybenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identifiers

This compound is an aromatic compound with the chemical formula C₉H₁₁NO₃.[1] Its structure features a benzene ring substituted with an amino group, a methoxy group, and a methyl ester group.

SMILES Notation:

[1]

IUPAC Name: this compound[1]

Physicochemical Properties

The properties of this compound make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 181.19 g/mol [1][2]
CAS Number 41608-64-4[2]
Melting Point 128-131°C[2]
Appearance White to light yellow solid[3]
Purity ≥98%[2]

Synthesis Protocol

This compound can be synthesized via the reduction of a nitro-substituted precursor. The following is a common experimental protocol.

Reaction: Reduction of Methyl 3-methoxy-4-nitrobenzoate

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • A solution of methyl 3-methoxy-4-nitrobenzoate in ethanol is prepared.

  • A catalytic amount of 10% Palladium on carbon is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere for approximately 5 hours.

  • Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite®.

  • The solvent is evaporated under vacuum to yield an off-white solid.

  • The crude product is recrystallized from methanol to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 Methyl 3-methoxy-4-nitrobenzoate step1 Stir under H₂ atmosphere for 5h start1->step1 start2 Ethanol start2->step1 start3 10% Pd/C Catalyst start3->step1 start4 H₂ Gas start4->step1 step2 Filter through Celite® to remove catalyst step1->step2 step3 Evaporate solvent in vacuum step2->step3 step4 Recrystallize from Methanol step3->step4 end_product This compound step4->end_product

Synthesis workflow for this compound.

Role in Drug Development and Discovery

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[5] Its chemical structure makes it an ideal starting material for creating heterocyclic compounds and other molecular scaffolds present in many drug candidates.

Notably, it serves as a key intermediate in the synthesis of carbazole alkaloids, which are investigated for their potential antitumor and antibacterial properties.[3] The amino and ester functional groups on the molecule allow for a variety of chemical transformations, making it a versatile component in medicinal chemistry.

Logical_Relationship A This compound B Chemical Intermediate / Building Block A->B C Synthesis of Heterocyclic Compounds B->C D Synthesis of Carbazole Alkaloids B->D E Antitumor & Antibacterial Drug Discovery C->E D->E

Role of this compound in drug discovery.

References

Technical Guide: Solubility of Methyl 4-amino-3-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and a logical workflow for such experiments. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. An understanding of its solubility behavior is paramount for process optimization and ensuring product quality and yield. This guide summarizes the available solubility information and provides standardized methods for its experimental determination.

Solubility Data

Exhaustive searches of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents at specified temperatures. However, qualitative descriptions of its solubility and its use in various solvent systems have been compiled from multiple sources.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventQualitative SolubilitySource Context
EthanolSolubleMentioned in chemical literature as a suitable solvent.[1]
ChloroformSolubleIndicated as a solvent in which the compound is soluble.
Dimethyl Sulfoxide (DMSO)SolubleListed as a solvent for this compound.
MethanolSolubleUsed as a solvent for recrystallization and in synthetic procedures.[1]
Ethyl AcetateSolubleEmployed as a solvent in reaction work-up and purification steps.[2]
Dichloromethane (DCM)SolubleUtilized as a reaction solvent in synthetic protocols.[3][4][5]
WaterSlightly SolubleGenerally described as having low solubility in aqueous media.

Note: The term "Soluble" indicates that the compound dissolves in the specified solvent, but the exact concentration at saturation is not provided in the cited sources. Researchers should consider this as a preliminary guide and are encouraged to determine quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker or agitator

  • Vials or flasks with secure closures

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach a constant concentration.

  • Once equilibrium is reached, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Thermostatically controlled shaker or agitator

  • Vials or flasks with secure closures

  • Filtration apparatus (e.g., filter paper and funnel)

  • Volumetric pipette

  • Pre-weighed evaporating dish or watch glass

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Isothermal Saturation Method.

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately transfer a known volume of the clear filtrate to a pre-weighed evaporating dish using a volumetric pipette.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute may be used.

  • Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • Calculate the solubility, typically expressed in grams per 100 mL of solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate check_equilibrium Periodically sample to ensure equilibrium is reached equilibrate->check_equilibrium settle Allow suspension to settle check_equilibrium->settle Equilibrium confirmed filter_sample Filter supernatant to remove undissolved solid settle->filter_sample analysis_choice Choose Analytical Method filter_sample->analysis_choice hplc_uv HPLC or UV-Vis Analysis analysis_choice->hplc_uv Isothermal Saturation gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric dilute Dilute filtered sample hplc_uv->dilute pipette Pipette known volume to pre-weighed dish gravimetric->pipette measure_conc Measure concentration dilute->measure_conc calculate_sol_hplc Calculate Solubility measure_conc->calculate_sol_hplc end End calculate_sol_hplc->end evaporate Evaporate solvent pipette->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate_sol_grav Calculate Solubility weigh_residue->calculate_sol_grav calculate_sol_grav->end

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

References

Spectroscopic Profile of Methyl 4-amino-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While direct spectral data is not always publicly available, this guide indicates where such data can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Detailed ¹H NMR spectral data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, for this compound is available in spectral databases. A representative dataset would typically be presented as follows:

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not availableData not availableData not availableAromatic Protons
Data not availableData not availableData not availableAmino Protons
Data not availableData not availableData not availableMethoxy Protons
Data not availableData not availableData not availableEster Methyl Protons

Note: Specific peak assignments and values can be found in databases such as SpectraBase.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts are summarized below.

Chemical Shift (ppm)Assignment
Data not availableCarbonyl Carbon
Data not availableAromatic Carbons
Data not availableMethoxy Carbon
Data not availableEster Methyl Carbon

Note: A complete peak list is available in spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr wafer, reveals characteristic absorption bands for its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableStrong, BroadN-H Stretch (Amino group)
Data not availableStrongC=O Stretch (Ester)
Data not availableMediumC-O Stretch (Ester and Ether)
Data not availableMediumAromatic C=C Bending
Data not availableMediumC-N Stretch

Note: Detailed peak information can be accessed through the SpectraBase database.[1]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
181High[M]⁺ (Molecular Ion)
166Medium[M-CH₃]⁺
150Medium[M-OCH₃]⁺

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are generally required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

    • Identify the chemical shifts in the ¹³C NMR spectrum to characterize the carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be ground to a fine, homogeneous powder.

    • Transfer a portion of the powder into a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

    • Ensure the sample is completely dissolved and free of any particulate matter by filtering if necessary.

    • Transfer the solution to a 2 mL autosampler vial.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

    • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

    • The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The observed fragments can be correlated with the loss of specific functional groups from the parent molecule.

    • Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation of the compound's identity.

Workflow and Pathway Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Analysis Spectral Processing (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity of Methyl 4-amino-3-methoxybenzoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3-methoxybenzoate is a multifaceted aromatic compound of significant interest in medicinal chemistry and drug development. Its chemical architecture, featuring a benzene ring substituted with an activating amino group, a moderately activating methoxy group, and a deactivating methyl ester group, presents a unique landscape for electrophilic aromatic substitution reactions. This guide provides a comprehensive analysis of the reactivity of this compound with various electrophiles. It delves into the directing effects of the constituent functional groups, predicts the regioselectivity of electrophilic attack, and offers detailed experimental protocols for key transformations, including acylation, halogenation, and nitration. Particular emphasis is placed on the strategic use of protecting groups to modulate reactivity and achieve desired synthetic outcomes. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Structural Features and Reactivity Overview

This compound possesses a unique substitution pattern that dictates its reactivity towards electrophiles. The key functional groups and their electronic effects are:

  • Amino Group (-NH₂): A powerful activating group with a strong +M (mesomeric) effect, directing electrophiles to the ortho and para positions.

  • Methoxy Group (-OCH₃): An activating group with a moderate +M effect, also directing electrophiles to the ortho and para positions.

  • Methyl Ester Group (-COOCH₃): A deactivating group with a -M effect, which directs incoming electrophiles to the meta position.

The overall reactivity of the aromatic ring is significantly enhanced by the synergistic electron-donating effects of the amino and methoxy groups. The powerful activating nature of the amino group is the dominant factor in determining the regioselectivity of electrophilic aromatic substitution.

Regioselectivity of Electrophilic Aromatic Substitution

The combined directing effects of the three substituents on this compound determine the position of electrophilic attack. The amino group at C-4 and the methoxy group at C-3 strongly activate the positions ortho and para to them.

  • The position C-5 is ortho to the strongly activating amino group and meta to the deactivating methyl ester group.

  • The position C-2 is ortho to the methoxy group and meta to the amino group.

  • The position C-6 is meta to both the amino and methoxy groups and ortho to the deactivating methyl ester.

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is overwhelmingly predicted to occur at the C-5 position , which is ortho to the amino group and sterically accessible.

Diagram 1: Directing Effects on this compound

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Protection of the Amino Group: A Strategic Necessity

The high reactivity of the amino group can lead to undesirable side reactions, such as oxidation, poly-substitution, and reaction with Lewis acid catalysts in Friedel-Crafts reactions. To circumvent these issues and achieve clean, high-yielding transformations, the amino group is typically protected, most commonly as an acetamide (-NHCOCH₃). This protection moderates the activating effect of the amino group and ensures predictable regioselectivity. The acetyl group can be readily removed by hydrolysis after the desired electrophilic substitution has been performed.

Diagram 2: General Workflow for Electrophilic Substitution

G Start This compound Protection Protection of Amino Group (Acetylation) Start->Protection Protected Methyl 4-acetamido-3-methoxybenzoate Protection->Protected Reaction Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Protected->Reaction Substituted Substituted Acetamide Derivative Reaction->Substituted Deprotection Deprotection (Hydrolysis) Substituted->Deprotection End Final Substituted Product Deprotection->End

Caption: A typical workflow involving protection and deprotection steps.

Reactivity with Specific Electrophiles: Data and Protocols

While specific quantitative data for electrophilic substitutions on this compound is not extensively reported, the following sections provide representative protocols and expected outcomes based on reactions with closely related, structurally analogous compounds.

Acylation (Acetylation of the Amino Group)

The protection of the amino group via acetylation is the crucial first step for most subsequent electrophilic aromatic substitutions.

Table 1: Quantitative Data for Acetylation of Anilines

ReactantAcetylating AgentSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
AnilineAcetic AnhydrideWater/HClSodium AcetateRT0.5>90[1]
4-Aminobenzoic acidAcetic AnhydrideAcetic AcidNoneReflux0.5~85[2]

Experimental Protocol: Acetylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (to form the hydrochloride salt).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water.

  • Reaction: To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) with vigorous stirring. Immediately add the sodium acetate solution.

  • Isolation: The acetylated product, Methyl 4-acetamido-3-methoxybenzoate, will precipitate from the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to afford the pure product.

Halogenation

Halogenation of the protected Methyl 4-acetamido-3-methoxybenzoate is expected to proceed smoothly at the C-5 position.

Table 2: Quantitative Data for Halogenation of Activated Aromatic Compounds

ReactantHalogenating AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
4-Aminobenzoic acidN-BromosuccinimideDMFRT184-Amino-3-bromobenzoic acid~70[3]
VanillinBromineAcetic AcidRT25-BromovanillinHigh[4]
N,N-dimethylaniline N-oxideThionyl bromideTHF-7844-Bromo-N,N-dimethylaniline55[5]

Experimental Protocol: Bromination of Methyl 4-acetamido-3-methoxybenzoate

  • Dissolution: Dissolve Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize to obtain pure Methyl 4-acetamido-5-bromo-3-methoxybenzoate.

Nitration

Nitration of the protected substrate is a key reaction to introduce a nitro group, which can be further functionalized.

Table 3: Quantitative Data for Nitration of Acetanilide Derivatives

ReactantNitrating AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
4-Acetamidobenzoic acidHNO₃/H₂SO₄H₂SO₄0-121-54-Acetamido-3-nitrobenzoic acidGood[2]
AcetanilideHNO₃/H₂SO₄H₂SO₄<101p-NitroacetanilideMajor

Experimental Protocol: Nitration of Methyl 4-acetamido-3-methoxybenzoate

  • Dissolution: Carefully dissolve Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the temperature low.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir for a short period before carefully pouring it onto crushed ice.

  • Isolation and Purification: The nitrated product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize to yield Methyl 4-acetamido-3-methoxy-5-nitrobenzoate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.[6][7][8] Given the activated nature of this compound, this reaction is expected to proceed, likely at the C-5 position. Protection of the amino group is advisable to prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 4-acetamido-3-methoxybenzoate

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to N,N-dimethylformamide (DMF) (used as solvent and reagent).

  • Reaction: To the prepared Vilsmeier reagent, add Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) and stir the mixture at a slightly elevated temperature (e.g., 50-60 °C). Monitor the reaction by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

  • Isolation and Purification: The formylated product can be isolated by extraction with an organic solvent, followed by chromatographic purification to yield Methyl 4-acetamido-5-formyl-3-methoxybenzoate.

Deprotection of the Acetamido Group

The final step in the synthetic sequence is the removal of the acetyl protecting group to regenerate the free amino group.

Experimental Protocol: Hydrolysis of the Acetamido Group

  • Reaction: Heat the N-acetylated compound under reflux in an aqueous acidic solution (e.g., a mixture of concentrated sulfuric acid and water) or a basic solution (e.g., aqueous sodium hydroxide).[6]

  • Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure, deprotected product.

Conclusion

This compound is a highly activated aromatic system that readily undergoes electrophilic aromatic substitution. The strong activating and ortho-directing influence of the amino group dictates that electrophilic attack will predominantly occur at the C-5 position. For controlled and high-yielding reactions, protection of the amino group as an acetamide is a critical strategic step. This guide provides a foundational understanding and practical protocols for the synthetic manipulation of this important building block, which will be of significant value to researchers in the fields of organic synthesis and drug discovery. The provided methodologies, while based on analogous systems, offer a robust starting point for the exploration and utilization of this compound in the synthesis of novel and complex molecular architectures.

References

The Dual Nature of the Amino Group in Methyl 4-amino-3-methoxybenzoate: A Technical Guide to its Nucleophilic Character

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nucleophilic character of the amino group in methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The molecule's unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing methyl ester group, creates a nuanced reactivity profile that is critical for synthetic chemists to understand and manipulate. This document provides a detailed analysis of the electronic effects at play, quantitative data for related compounds, and robust experimental protocols for key reactions that leverage the amino group's nucleophilicity.

Electronic Landscape: The Interplay of Substituent Effects

The nucleophilicity of the primary amino group in this compound is modulated by the electronic properties of the other substituents on the aromatic ring. The methoxy group at the meta position and the methyl ester group at the para position to the amino group exert opposing effects on the electron density of the nitrogen atom, thereby influencing its ability to act as a nucleophile.

The methoxy group (-OCH₃) , positioned meta to the amino group, is an electron-donating group primarily through its positive resonance effect (+R) and to a lesser extent, its negative inductive effect (-I). However, from the meta position, the resonance effect is significantly diminished. The primary influence of the meta-methoxy group is a weak electron-withdrawing inductive effect.

Conversely, the methyl ester group (-COOCH₃) , situated para to the amino group, is a strong electron-withdrawing group through both a negative resonance effect (-R) and a negative inductive effect (-I). This delocalizes the lone pair of electrons on the amino nitrogen into the aromatic system and towards the ester functionality, thereby decreasing the electron density on the nitrogen and reducing its nucleophilicity.

The overall nucleophilic character of the amino group is a result of the balance between these competing electronic influences. While the methoxy group offers a slight electron-donating contribution, the strong electron-withdrawing nature of the para-methyl ester group is expected to be the dominant factor, rendering the amino group less nucleophilic than in aniline but still reactive towards suitable electrophiles.

Figure 1: Opposing electronic effects on the amino group.

Quantitative Insights: pKa and Hammett Constants

The pKa of the conjugate acid of an amine is a direct measure of its basicity; a lower pKa indicates a weaker base and generally a poorer nucleophile. The predicted pKa for the conjugate acid of the closely related 4-amino-3-methoxybenzoic acid is approximately 4.74.[1] This value is slightly higher than that of 4-aminobenzoic acid, suggesting that the meta-methoxy group has a net electron-donating effect that slightly increases the basicity of the amino group.

Table 1: Comparative pKa Values of Substituted Aminobenzoic Acids

CompoundpKa of Conjugate Acid of Amino Group
Aniline4.60
4-Aminobenzoic acid~2.5 (for -COOH), ~4.9 (for -NH₃⁺)
4-Amino-3-methoxybenzoic acid~4.74 (predicted)[1]

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, is a measure of the sensitivity of a particular reaction to these effects.

Table 2: Relevant Hammett Substituent Constants (σ)

SubstituentPositionσ ValueElectronic Effect
-NH₂para-0.66[2]Strong Electron-Donating
-OCH₃meta+0.12[3]Weak Electron-Withdrawing (Inductive)
-COOCH₃para+0.45[3]Strong Electron-Withdrawing

The positive σ value for the meta-methoxy group indicates its electron-withdrawing inductive effect, while the large positive σ value for the para-carbomethoxy group highlights its strong electron-withdrawing nature. The large negative σ value for a para-amino group demonstrates its strong electron-donating potential, which is significantly attenuated in the target molecule by the ester group.

Experimental Protocols for Key Nucleophilic Reactions

The amino group of this compound can undergo a variety of nucleophilic reactions, including acylation, alkylation, and diazotization. The following protocols are based on established procedures for similarly substituted anilines and can be adapted for the target molecule.

N-Acylation

N-acylation is a common reaction to protect the amino group or to introduce new functional moieties.

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen aprotic solvent under an inert atmosphere.

  • Add the base (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be challenging to perform selectively on primary anilines due to over-alkylation. Reductive amination is often a preferred method for mono-alkylation.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the solvent under an inert atmosphere, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add the reducing agent (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Strong mineral acid (e.g., HCl, H₂SO₄)

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

Procedure:

  • Dissolve this compound (1.0 eq) in the mineral acid (2.5-3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • For the Sandmeyer reaction, slowly add the cold diazonium salt solution to a solution of the appropriate copper(I) salt.

  • Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash, dry, and purify.

experimental_workflow cluster_reactions Reaction Pathways start This compound reaction_choice Select Nucleophilic Reaction start->reaction_choice acylation N-Acylation reaction_choice->acylation Acylating Agent + Base alkylation N-Alkylation (Reductive Amination) reaction_choice->alkylation Aldehyde/Ketone + Reducing Agent diazotization Diazotization reaction_choice->diazotization NaNO₂ + Acid workup Reaction Work-up (Quenching, Extraction, Washing, Drying) acylation->workup alkylation->workup diazotization->workup e.g., Sandmeyer Reaction purification Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Figure 2: General experimental workflow for nucleophilic reactions.

Conclusion

The nucleophilic character of the amino group in this compound is a finely balanced property governed by the competing electronic effects of the methoxy and methyl ester substituents. While the strong electron-withdrawing nature of the ester group deactivates the amino group compared to aniline, it remains sufficiently nucleophilic to participate in a range of important synthetic transformations. A thorough understanding of these electronic influences, coupled with the application of robust experimental protocols, is essential for drug development professionals and synthetic chemists to effectively utilize this versatile building block in the creation of novel and complex molecules. Further quantitative kinetic studies would be beneficial to provide a more precise understanding of its reactivity profile.

References

The Methoxy Group: A Potent Director in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. Its influence on the regioselectivity and rate of these reactions is a cornerstone of synthetic organic chemistry, with profound implications for the design and synthesis of pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group, quantitative data on isomer distribution in key EAS reactions, detailed experimental protocols, and visual representations of the underlying mechanistic principles.

Electronic Effects of the Methoxy Group

The directing effect of the methoxy group is a result of the interplay between two opposing electronic influences: the resonance effect and the inductive effect.

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring significantly more reactive towards electrophiles compared to unsubstituted benzene. The resonance effect is the dominant factor in determining the directing properties of the methoxy group.

  • Inductive Effect (-I): Oxygen is an electronegative atom, which leads to the withdrawal of electron density from the benzene ring through the sigma bond. This inductive effect deactivates the ring to some extent.

However, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect, leading to an overall activation of the aromatic ring and directing the incoming electrophile to the electron-rich ortho and para positions.

Quantitative Analysis of Regioselectivity

The ortho-para directing influence of the methoxy group is clearly demonstrated by the product distribution in various electrophilic aromatic substitution reactions on anisole (methoxybenzene). The following tables summarize the quantitative data for the nitration, bromination, and Friedel-Crafts acylation of anisole.

Table 1: Isomer Distribution in the Nitration of Anisole

Nitrating AgentOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)Ortho/Para Ratio
HNO₃ / H₂SO₄30 - 4060 - 70< 1~0.5 - 0.67
NO₂⁺BF₄⁻712812.5
CH₃COONO₂653411.9

Data compiled from various sources. The exact isomer distribution can vary with reaction conditions such as temperature and acid concentration.

Table 2: Isomer Distribution in the Bromination of Anisole

Brominating AgentSolventOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)
Br₂Acetic Acid~10~90Trace

Table 3: Isomer Distribution in the Friedel-Crafts Acylation of Anisole

Acylating AgentLewis AcidOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)
Acetyl ChlorideAlCl₃< 1> 99Trace
Propionyl ChlorideFeCl₃MinorMajorTrace

Signaling Pathways and Mechanistic Diagrams

The regioselectivity of electrophilic substitution on anisole can be rationalized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

Caption: Resonance structures of anisole showing increased electron density at the ortho and para positions.

The attack of an electrophile at the ortho or para position results in a carbocation intermediate that is resonance-stabilized by the lone pair of electrons on the oxygen atom of the methoxy group. This additional resonance structure significantly lowers the activation energy for ortho and para substitution. In contrast, meta attack does not allow for this direct resonance stabilization from the methoxy group.

EAS_Mechanism Ortho_Anisole Anisole + E+ Ortho_Intermediate Ortho-Arenium Ion (Resonance Stabilized) Ortho_Anisole->Ortho_Intermediate Ortho_Product Ortho-Substituted Product Ortho_Intermediate->Ortho_Product -H+ Para_Intermediate Para-Arenium Ion (Resonance Stabilized) Para_Anisole Anisole + E+ Para_Anisole->Para_Intermediate Para_Product Para-Substituted Product Para_Intermediate->Para_Product -H+ Meta_Intermediate Meta-Arenium Ion (Less Stabilized) Meta_Anisole Anisole + E+ Meta_Anisole->Meta_Intermediate Meta_Product Meta-Substituted Product (Minor) Meta_Intermediate->Meta_Product -H+

Caption: Mechanism of electrophilic substitution on anisole at ortho, para, and meta positions.

The following workflow provides a logical approach to predicting the major product of an electrophilic aromatic substitution reaction on a methoxy-substituted benzene ring.

Prediction_Workflow Start Start: Anisole Derivative and Electrophile Identify_Electrophile Identify the Electrophile (E+) Start->Identify_Electrophile Consider_Positions Consider Ortho and Para Positions Identify_Electrophile->Consider_Positions Assess_Sterics Assess Steric Hindrance Consider_Positions->Assess_Sterics Predict_Major Predict Major Product(s) Assess_Sterics->Predict_Major End End Predict_Major->End

Caption: Workflow for predicting the major product in electrophilic substitution of anisole derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for the nitration, bromination, and Friedel-Crafts acylation of anisole.

Nitration of Anisole

Objective: To synthesize a mixture of ortho- and para-nitroanisole.

Materials:

  • Anisole (10.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 20 mL)

  • Concentrated Nitric Acid (HNO₃, 10 mL)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 250 mL flask, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10.8 g of anisole to the cooled sulfuric acid with constant stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the anisole-sulfuric acid solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by rotary evaporation to obtain the crude product.

  • The ortho and para isomers can be separated by fractional distillation or column chromatography.

Bromination of Anisole

Objective: To synthesize predominantly para-bromoanisole.[1]

Materials:

  • Anisole (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (50 mL)

  • Bromine (16.0 g, 0.1 mol)

  • Saturated Sodium Bisulfite Solution (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 10.8 g of anisole in 50 mL of glacial acetic acid in a 250 mL flask.

  • In a dropping funnel, place 16.0 g of bromine.

  • Add the bromine dropwise to the anisole solution with constant stirring at room temperature. The red color of bromine should disappear as it reacts.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 200 mL of water.

  • Add saturated sodium bisulfite solution dropwise until the excess bromine color is discharged.

  • Extract the product with two 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloromethane by rotary evaporation to yield the crude product, which is predominantly para-bromoanisole.[1]

Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone.[2]

Materials:

  • Anisole (10.8 g, 0.1 mol)

  • Anhydrous Aluminum Chloride (AlCl₃, 14.7 g, 0.11 mol)

  • Acetyl Chloride (CH₃COCl, 7.85 g, 0.1 mol)

  • Dichloromethane (CH₂Cl₂, 100 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place 14.7 g of anhydrous aluminum chloride and 50 mL of dichloromethane.

  • Cool the flask in an ice bath.

  • Add a solution of 7.85 g of acetyl chloride in 25 mL of dichloromethane dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, add a solution of 10.8 g of anisole in 25 mL of dichloromethane dropwise over a period of 30 minutes.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with 25 mL of dichloromethane.

  • Combine the organic layers and wash with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by rotary evaporation. The resulting solid is 4-methoxyacetophenone. Recrystallization from ethanol may be performed for further purification.

Conclusion

The methoxy group exerts a profound and predictable influence on the outcome of electrophilic aromatic substitution reactions. Its strong activating and ortho, para-directing nature, driven by a dominant resonance effect, makes it an invaluable tool in the strategic synthesis of complex aromatic compounds. A thorough understanding of the principles outlined in this guide, supported by quantitative data and reliable experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of methoxy-substituted aromatics.

References

A Technical Guide to High-Purity Methyl 4-amino-3-methoxybenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in ensuring the integrity and success of their work. Methyl 4-amino-3-methoxybenzoate (CAS No. 41608-64-4), a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers, quality assessment protocols, and key considerations for utilizing this versatile molecule in a research and development setting.

This compound, also known as 4-amino-3-methoxybenzoic acid methyl ester, is an aromatic amine and ester derivative of benzoic acid. Its molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the amino, methoxy, and methyl ester functional groups allows for a variety of chemical transformations, making it a versatile reagent in medicinal chemistry.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in varying purities and quantities. High-purity grades, typically exceeding 98%, are essential for drug development and other sensitive applications to avoid the introduction of unwanted impurities that could affect experimental outcomes or the safety of the final product. When selecting a supplier, it is crucial to obtain and review the Certificate of Analysis (CoA) for each lot to confirm its purity and impurity profile.

Below is a summary of prominent commercial suppliers and their typical product specifications for high-purity this compound.

SupplierProduct Number (if available)Purity SpecificationAvailable QuantitiesAnalytical Data Provided
Sigma-Aldrich AMBH2D6ED08998%Inquire-
Tokyo Chemical Industry (TCI) A3716>98.0% (GC)InquireGC
Anax Laboratories Ax-26798.00%Inquire-
Nanjing Winsome Chemical Limited -Inquire500g, 1kg-
Matrix Fine Chemicals MM41608644InquireSmall and large quantities-
BLD Pharm -InquireInquireNMR, HPLC, LC-MS, UPLC

Quality Assessment: Experimental Protocols

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL. The sample is filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The chromatogram of the sample is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum is acquired, and the chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the presence of the expected protons in the molecule.

Identification by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (181.19 g/mol ).

Experimental and Logical Workflow Diagrams

To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow for quality control and a logical decision-making process for supplier selection.

experimental_workflow cluster_qc Quality Control Workflow sample Receive Methyl 4-amino-3-methoxybenzoate visual_inspection Visual Inspection (Color, Form) sample->visual_inspection hplc_prep Sample Preparation for HPLC visual_inspection->hplc_prep nmr_prep Sample Preparation for NMR visual_inspection->nmr_prep ms_prep Sample Preparation for MS visual_inspection->ms_prep hplc_analysis HPLC Analysis (Purity) hplc_prep->hplc_analysis coa_review Review Certificate of Analysis hplc_analysis->coa_review nmr_analysis NMR Analysis (Structure) nmr_prep->nmr_analysis nmr_analysis->coa_review ms_analysis MS Analysis (Identity) ms_prep->ms_analysis ms_analysis->coa_review release Release for Use coa_review->release All Specs Met reject Reject Lot coa_review->reject Specs Not Met supplier_selection cluster_selection Supplier Selection Logic start Identify Need for High-Purity Reagent search Search for Potential Suppliers start->search request_quotes Request Quotes & Certificates of Analysis search->request_quotes compare Compare Purity, Price, and Availability request_quotes->compare decision Select Optimal Supplier compare->decision purchase Place Order decision->purchase Best Value qc Perform In-House Quality Control purchase->qc final Approve for Research Use qc->final

Methodological & Application

Synthesis of Methyl 4-amino-3-methoxybenzoate: An Application Note and Protocol for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of methyl 4-amino-3-methoxybenzoate, a key intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the regioselective nitration of methyl 3-methoxybenzoate to yield methyl 3-methoxy-4-nitrobenzoate. This intermediate is subsequently reduced to the target compound. This document outlines optimized conditions for both the nitration and reduction steps, offering multiple methodologies for the reduction to provide flexibility for researchers. Comprehensive characterization data for the intermediate and final products are also provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of the amino, methoxy, and methyl ester functionalities on the benzene ring allows for diverse chemical modifications, making it an important intermediate in drug discovery and development. This document presents a reliable and reproducible two-step synthesis from the readily available starting material, methyl 3-methoxybenzoate.

Reaction Pathway

The synthesis proceeds via an initial electrophilic aromatic substitution (nitration), followed by the reduction of the nitro group. The regioselectivity of the nitration is controlled by the directing effects of the existing substituents on the aromatic ring. The methoxy group is an activating, ortho-para director, while the methyl ester is a deactivating, meta director. The combined influence of these groups directs the incoming nitro group to the position ortho to the methoxy group and meta to the ester, which is the C4 position.

Reaction_Pathway Methyl_3-methoxybenzoate Methyl 3-methoxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Methyl_3-methoxybenzoate->Nitration Intermediate Methyl 3-methoxy-4-nitrobenzoate Nitration->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Overall reaction scheme for the synthesis of this compound.

Step 1: Nitration of Methyl 3-methoxybenzoate

This protocol details the electrophilic nitration of methyl 3-methoxybenzoate to form methyl 3-methoxy-4-nitrobenzoate. The use of a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures is crucial for achieving high regioselectivity and yield.

Experimental Protocol

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add methyl 3-methoxybenzoate (e.g., 83.0 g, 500 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 200 mL) while stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 40 mL) to concentrated sulfuric acid (e.g., 40 mL) with cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature is maintained at 0-5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, and then allow it to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice (e.g., 1 kg) with vigorous stirring.

  • A yellow solid will precipitate. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 300 mL) until the washings are neutral to litmus paper.[1]

  • The crude product can be purified by recrystallization from methanol to afford methyl 3-methoxy-4-nitrobenzoate as a yellow solid.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Melting Point (°C)
Methyl 3-methoxybenzoate (Starting)C₉H₁₀O₃166.17Colorless liquid--
Methyl 3-methoxy-4-nitrobenzoateC₉H₉NO₅211.17Yellow solid~80108-110
Characterization of Methyl 3-methoxy-4-nitrobenzoate
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.95 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.98 (s, 3H), 3.95 (s, 3H).

  • IR (KBr, cm⁻¹): 3100, 2950, 1720 (C=O), 1610, 1530 (NO₂), 1350 (NO₂), 1280, 1240, 1080, 830, 760.[2]

Step 2: Reduction of Methyl 3-methoxy-4-nitrobenzoate

The reduction of the nitro group to an amine can be accomplished by several methods. This section provides protocols for three common and effective reduction techniques: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron powder.

Method A: Catalytic Hydrogenation

This is often the cleanest and most efficient method, providing high yields of the desired amine.

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Dissolve Dissolve Nitro Compound in Ethanol Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Stir under H₂ atmosphere (5 hours) Add_Catalyst->Hydrogenate Filter Filter through Celite to remove catalyst Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Methanol Evaporate->Recrystallize

Figure 2: Workflow for the catalytic hydrogenation of methyl 3-methoxy-4-nitrobenzoate.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 84.4 g, 400 mmol) in ethanol (e.g., 1500 mL).[1]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5.35 g) to the solution.

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature for approximately 5 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as an off-white solid.

  • Purify the product by recrystallization from methanol to yield this compound.[1]

Method B: Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable.

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 10.0 g, 47.3 mmol) in ethanol (e.g., 200 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 53.4 g, 237 mmol) to the solution.

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Method C: Reduction with Iron Powder

This is an economical and environmentally benign method for the reduction of aromatic nitro compounds.

Experimental Protocol:

  • In a round-bottom flask, create a suspension of iron powder (e.g., 26.4 g, 473 mmol) in a mixture of ethanol (e.g., 150 mL) and 1M hydrochloric acid (HCl) (e.g., 50 mL).

  • Heat the suspension to a gentle reflux.

  • Dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 10.0 g, 47.3 mmol) in a minimal amount of hot ethanol and add it dropwise to the refluxing iron suspension.

  • Continue to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite while still warm to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and neutralize with a saturated solution of sodium bicarbonate.

  • Evaporate most of the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by recrystallization.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (Catalytic Hydrogenation) (%)Melting Point (°C)
This compoundC₉H₁₁NO₃181.19Off-white solid~9882-87
Characterization of this compound
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.50 (d, J=1.8 Hz, 1H), 7.40 (dd, J=8.1, 1.8 Hz, 1H), 6.70 (d, J=8.1 Hz, 1H), 4.10 (br s, 2H, NH₂), 3.88 (s, 3H), 3.85 (s, 3H).[3]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 167.0, 147.1, 140.5, 123.5, 117.8, 112.9, 109.8, 55.9, 51.7.

  • IR (KBr, cm⁻¹): 3480, 3370 (NH₂), 2950, 1690 (C=O), 1620, 1520, 1440, 1270, 1210, 1030, 810.[3]

Safety and Handling

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed in appropriate pressure equipment by trained personnel, as hydrogen is highly flammable.

  • Handle all organic solvents in a well-ventilated area.

Conclusion

The synthesis of this compound from methyl 3-methoxybenzoate can be achieved in high yield through a two-step process of nitration and subsequent reduction. The protocols provided herein are robust and have been compiled from reliable sources to aid researchers in the efficient and safe production of this important chemical intermediate. The choice of reduction method can be tailored to the available laboratory equipment and safety considerations.

References

Application Note and Protocol: Reduction of Methyl 3-Methoxy-4-Nitrobenzoate to Methyl 4-Amino-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of methyl 3-methoxy-4-nitrobenzoate to its corresponding amine, methyl 4-amino-3-methoxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below offer various methodologies to achieve this reduction, catering to different laboratory setups and substrate sensitivities.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to synthetically versatile anilines. This compound is a valuable building block in medicinal chemistry. This application note details several common and effective methods for its synthesis from methyl 3-methoxy-4-nitrobenzoate, including catalytic hydrogenation and reductions using metals in acidic media.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes various quantitative parameters for different methods used in the reduction of methyl 3-methoxy-4-nitrobenzoate. This allows for a direct comparison of yield, reaction time, and conditions.

Method Reducing Agent/Catalyst Solvent Reaction Time Temperature Yield (%) Key Considerations
Catalytic Hydrogenation H₂, 10% Pd/CEthanol5 hoursRoom Temp.98%High efficiency and clean reaction; requires specialized hydrogenation equipment.[1]
Iron Reduction Fe powderAcetic Acid/Ethanol/Water1-2 hours100 °CGood to highCost-effective and straightforward setup; requires filtration of iron residues.[2][3][4]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol2 hours30 °C (Ultrasonic)GoodMild conditions, but tin waste can be an environmental concern.[3][5][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is recommended for its high yield and clean reaction profile.[1]

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 84.4 g, 400 mmol) in ethanol (1500 ml).

  • Carefully add 10% Pd/C catalyst (e.g., 5.35 g) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per apparatus specifications) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 5 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Wash the filter cake with ethanol to recover any residual product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the resulting solid from methanol to obtain pure this compound as an off-white solid.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This method is a classic, cost-effective alternative to catalytic hydrogenation.[2][3][4]

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Iron powder (reduced)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware with reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methoxy-4-nitrobenzoate (e.g., 0.961 mmol).

  • Add a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).

  • To the resulting suspension, add reduced iron powder (e.g., 5.00 mmol).

  • Heat the suspension to reflux (or as specified, e.g., 100°C) with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron residue. Wash the residue with ethyl acetate.

  • Combine the filtrate and washings and partition with a 2M KOH or NaOH solution to neutralize the acetic acid and precipitate iron hydroxides.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Visualizations

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the key steps in the catalytic hydrogenation protocol for the reduction of methyl 3-methoxy-4-nitrobenzoate.

experimental_workflow Workflow for Catalytic Hydrogenation start Start: Methyl 3-methoxy-4-nitrobenzoate dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2 atmosphere, 5h) add_catalyst->hydrogenation filtration Filter through Celite® to remove catalyst hydrogenation->filtration evaporation Evaporate solvent filtration->evaporation recrystallization Recrystallize from Methanol evaporation->recrystallization product Final Product: this compound recrystallization->product

Caption: Catalytic hydrogenation workflow diagram.

Logical Relationship: Reduction Methodologies

This diagram shows the relationship between the starting material, the different reduction methods, and the final product.

reduction_methods Reduction Methodologies cluster_methods Reduction Methods start Methyl 3-methoxy-4-nitrobenzoate catalytic Catalytic Hydrogenation (H2, Pd/C) start->catalytic iron Iron Reduction (Fe, Acid) start->iron tin Stannous Chloride Reduction (SnCl2) start->tin product This compound catalytic->product iron->product tin->product

Caption: Overview of reduction methodologies.

References

Application Notes and Protocols: Synthesis of Quinazolinones Using Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinazolinone derivatives utilizing Methyl 4-amino-3-methoxybenzoate as a key starting material. Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The methodologies outlined below are based on established chemical transformations and can be adapted for the synthesis of diverse libraries of 7-methoxy-substituted quinazolin-4(3H)-ones.

Introduction

This compound is a valuable precursor for the synthesis of 6- and 7-substituted quinazolinones, which are core structures in numerous pharmaceutical agents, including the anticancer drugs Gefitinib and Erlotinib. The strategic placement of the amino and methoxy groups on the benzene ring allows for the regioselective formation of the quinazolinone ring system. The primary synthetic strategy involves the cyclocondensation of the aminobenzoate with a one-carbon source, such as formamide or its equivalent, to construct the pyrimidinone ring.

General Synthetic Pathway

The fundamental approach to synthesizing the quinazolinone core from this compound involves a cyclization reaction. This can be achieved through several methods, with the most common being the reaction with formamide or formamidine acetate, which serve as the source of the C2 and N3 atoms of the quinazolinone ring.

G cluster_start Starting Material cluster_product Product cluster_legend Legend A This compound D 7-Methoxyquinazolin-4(3H)-one or 2-Substituted-7-methoxyquinazolin-4(3H)-one A->D Heat B Formamide (HCONH2) or Formamidine Acetate C Orthoesters (RC(OR')3) or Carboxylic Acids/Derivatives l1 Starting Material l2 Reagents l3 Product

Caption: General synthetic scheme for quinazolinone synthesis.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 6,7-dimethoxyquinazolinones and can be adapted for this compound.

Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This protocol describes the synthesis of the unsubstituted quinazolinone core.

Materials:

  • This compound

  • Formamide

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of 7-Methoxyquinazolin-4(3H)-one using Formamidine Acetate

This method provides an alternative to using high temperatures with formamide.

Materials:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol or other high-boiling solvent

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as 2-methoxyethanol, add formamidine acetate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water or a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Synthesis of 2-Substituted-7-methoxyquinazolin-4(3H)-ones

This protocol allows for the introduction of a substituent at the 2-position of the quinazolinone ring.

Materials:

  • This compound

  • Ammonium acetate

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) or a carboxylic acid with a dehydrating agent.

Procedure:

  • In a reaction vessel, mix this compound (1.0 eq), ammonium acetate (5-10 eq), and the desired orthoester (e.g., triethyl orthoacetate for a 2-methyl substituent) (3-5 eq).

  • Heat the mixture at 140-160 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the 2-substituted-7-methoxyquinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative yields for the synthesis of structurally related 6,7-dimethoxyquinazolin-4(3H)-one, which can be considered indicative for the synthesis starting from this compound.

Starting MaterialReagent(s)ProductYield (%)Reference
Methyl 2-amino-4,5-dimethoxybenzoateFormamide6,7-Dimethoxyquinazolin-4(3H)-one84[1]
Methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one84[1]
Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoateFormamidine acetate6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4(3H)-oneNot specified[1]
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateFormamidine acetate6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-oneNot specified[2]

Characterization Data

The structural confirmation of the synthesized quinazolinones is typically achieved through spectroscopic methods. Below are expected and reported spectral data for the parent 7-methoxyquinazolin-4(3H)-one and a related derivative.

7-Methoxyquinazolin-4(3H)-one

  • ¹H NMR (DMSO-d₆, δ ppm): ~8.1 (s, 1H, H-2), ~7.9 (d, 1H, H-5), ~7.2 (d, 1H, H-8), ~7.0 (dd, 1H, H-6), ~3.9 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, δ ppm): ~165 (C-4), ~160 (C-7), ~148 (C-8a), ~145 (C-2), ~127 (C-5), ~118 (C-4a), ~115 (C-6), ~108 (C-8), ~56 (OCH₃).

  • IR (KBr, cm⁻¹): ~3300-2800 (N-H, C-H stretching), ~1680 (C=O stretching), ~1610, 1580 (C=N, C=C stretching).

  • Mass Spec (ESI-MS): m/z [M+H]⁺ calculated for C₉H₈N₂O₂: 177.06.

6,7-Dimethoxyquinazolin-4(3H)-one

  • ¹H NMR (DMSO-d₆, δ ppm): 12.05 (s, 1H), 7.97 (s, 1H), 7.42 (s, 1H), 7.09 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H).

  • Melting Point: 284-286 °C.[3]

Workflow for Quinazolinone Synthesis and Derivatization

The synthesized 7-methoxyquinazolin-4(3H)-one can serve as a versatile intermediate for further functionalization, particularly for the synthesis of potent drug candidates like Gefitinib.

G A This compound B 7-Methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide, Heat) C 4-Chloro-7-methoxyquinazoline B->C Chlorination (e.g., SOCl2 or POCl3) D Substituted 4-Anilino-7-methoxyquinazoline (e.g., Gefitinib precursor) C->D Nucleophilic Aromatic Substitution (with substituted aniline)

Caption: Synthetic workflow from starting material to a drug precursor.

Signaling Pathway Relevance

Quinazolinone derivatives, such as Gefitinib, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. By blocking the tyrosine kinase activity of EGFR, these compounds inhibit downstream signaling cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Quinazolinone derivative) Gefitinib->EGFR Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Conclusion

This compound is a readily available and versatile starting material for the efficient synthesis of a wide range of 7-methoxy-substituted quinazolin-4(3H)-ones. The protocols outlined in these application notes provide a solid foundation for researchers in medicinal chemistry and drug development to explore this important chemical space. The resulting compounds are valuable intermediates for the synthesis of biologically active molecules, including established and novel kinase inhibitors.

References

Application of Methyl 4-amino-3-methoxybenzoate in the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed synthetic pathway for the anti-cancer drug Gefitinib, starting from Methyl 4-amino-3-methoxybenzoate. The protocol provides a step-by-step methodology for the key transformations, including the formation of the quinazolinone core, introduction of the morpholinopropoxy side chain, and the final coupling with 3-chloro-4-fluoroaniline. Quantitative data from analogous reactions in the literature are summarized to provide expected yields. Additionally, this note includes diagrams of the experimental workflow and the targeted EGFR signaling pathway to provide a comprehensive guide for researchers.

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that regulate cell proliferation and survival.[1] It is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations. The chemical structure of Gefitinib, 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, features a quinazoline core, which is a common scaffold in kinase inhibitors.

The synthesis of Gefitinib can be approached through various routes. This application note details a plausible and efficient synthetic strategy commencing with this compound. This starting material provides a convenient scaffold containing the requisite amino and methoxy functionalities for the construction of the Gefitinib core. The proposed synthesis involves a multi-step process, including the formation of the heterocyclic quinazolinone ring system, etherification to attach the morpholinopropoxy side chain, chlorination, and a final nucleophilic aromatic substitution.

EGFR Signaling Pathway and Gefitinib's Mechanism of Action

Gefitinib exerts its therapeutic effect by targeting the ATP-binding site within the tyrosine kinase domain of EGFR. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pro-survival signaling cascades. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins that activate pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways ultimately promote cell proliferation, angiogenesis, and inhibit apoptosis. Gefitinib competitively and reversibly binds to the ATP pocket, preventing autophosphorylation and blocking these downstream signals, thereby leading to cell cycle arrest and apoptosis of cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR->Adaptor Recruitment Ligand EGF (Ligand) Ligand->EGFR Binding ATP ATP ATP->EGFR Phosphate Donor Gefitinib Gefitinib Gefitinib->EGFR Inhibition RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Cell Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Proposed Synthetic Pathway for Gefitinib

The synthesis of Gefitinib from this compound can be envisioned through a series of well-established chemical transformations. The overall workflow involves the initial construction of the core quinazolinone structure, followed by modifications to introduce the necessary side chains and functional groups for the final drug molecule.

Gefitinib_Synthesis_Workflow Start This compound Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 4-Amino-3-methoxybenzoic Acid Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 7-Methoxy-4-oxo-3,4-dihydro- quinazoline-6-ol (6-Hydroxy-7-methoxyquinazolin-4(3H)-one) Step2->Intermediate2 Step3 Step 3: O-Alkylation Intermediate2->Step3 Intermediate3 7-Methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one Step3->Intermediate3 Step4 Step 4: Chlorination Intermediate3->Step4 Intermediate4 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline Step4->Intermediate4 Step5 Step 5: Nucleophilic Aromatic Substitution Intermediate4->Step5 End Gefitinib Step5->End

Caption: Experimental workflow for the synthesis of Gefitinib.

Quantitative Data Summary

The following table summarizes the reported yields for key reaction steps in the synthesis of Gefitinib and structurally related analogs. These values are provided as a reference for expected outcomes under various conditions.

StepReactionReagents/ConditionsReported Yield (%)Reference
3O-Alkylation of 6-hydroxy-7-methoxyquinazolin-4-oneN-(3-chloropropyl)morpholine, Na2CO3, DMF, 100-105°C, 1h83CN104130199A
3O-Alkylation of 6-hydroxy-7-methoxyquinazolin-4-oneN-(3-chloropropyl)morpholine, Triethylamine, CH2Cl2, 80-85°C, 3h88CN104130199A
4Chlorination of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-oneThionyl chloride, DMF, 50-150°C, 8h50 (for subsequent amination)CN1733738A
4Chlorination of 4(3H)-quinazolinoneTriphenylphosphine, Trichloroisocyanuric acid89[2]
5Nucleophilic Aromatic Substitution on 4-chloro-6-halo-2-phenylquinazoline3-chloroaniline, THF/H2O, microwave92-96[3]
5Nucleophilic Aromatic Substitution on 2,4-dichloroquinazoline4-(N,N-dimethylamino)-aniline, DIPEA, dioxane, 80°C, 12h65[4]
5Nucleophilic Aromatic Substitution on 4-chloro-6-halo-2-phenylquinazoline2-fluoroaniline, THF/H2O, microwave56-60[3]

Experimental Protocols

Step 1: Hydrolysis of this compound

This initial step is proposed to generate the free carboxylic acid necessary for the subsequent cyclization.

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water, 2N Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a 3:1:1 mixture of THF, MeOH, and water.

    • Add LiOH (5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., Nitrogen).

    • Stir the mixture at 25°C for 12 hours. Monitor the reaction completion by TLC.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Add water to the residue and extract with an organic solvent (e.g., Ethyl acetate) to remove any unreacted starting material.

    • Adjust the pH of the aqueous phase to 2 with 2N HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3-methoxybenzoic acid.

Step 2: Cyclization to form 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

This step forms the core quinazolinone ring. A demethylation is presumed to occur under the reaction conditions to yield the 6-hydroxy intermediate.

  • Materials: 4-Amino-3-methoxybenzoic acid, Formamide.

  • Procedure:

    • In a round-bottom flask, mix 4-amino-3-methoxybenzoic acid with an excess of formamide (e.g., 4 equivalents).

    • Heat the mixture to 125-130°C and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude 6-hydroxy-7-methoxyquinazolin-4(3H)-one. Recrystallization from a suitable solvent like ethanol may be required for purification.

Step 3: O-Alkylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

This reaction attaches the morpholinopropoxy side chain, a key feature for Gefitinib's activity.

  • Materials: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one, N-(3-chloropropyl)morpholine, Sodium carbonate (Na2CO3) or Triethylamine (TEA), Dimethylformamide (DMF) or Dichloromethane (CH2Cl2).

  • Procedure (using Na2CO3/DMF):

    • To a flask containing DMF, add 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1 equivalent), N-(3-chloropropyl)morpholine (approx. 1.5 equivalents), and Na2CO3 (approx. 2 equivalents).

    • Heat the mixture to 100-105°C and stir for 1 hour.

    • After completion (monitored by TLC), cool the mixture and add water.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethyl acetate to obtain pure 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.[5]

Step 4: Chlorination of the Quinazolinone

This step activates the 4-position for the subsequent nucleophilic substitution.

  • Materials: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, Thionyl chloride (SOCl2), DMF (catalytic amount).

  • Procedure:

    • Suspend 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 4-8 hours until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).

    • Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • Add a dry, inert solvent like toluene and evaporate again to remove residual SOCl2. The resulting crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline is often used directly in the next step without further purification.

Step 5: Nucleophilic Aromatic Substitution to Yield Gefitinib

This is the final step in the synthesis, coupling the quinazoline core with the aniline moiety.

  • Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-chloro-4-fluoroaniline, Isopropanol.

  • Procedure:

    • Dissolve the crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline from the previous step in isopropanol.

    • Add 3-chloro-4-fluoroaniline (approx. 1.1 equivalents).

    • Heat the mixture to reflux for 4-10 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If necessary, cool further in an ice bath.

    • Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexane.

    • Dry the product under vacuum to obtain Gefitinib. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Conclusion

The described synthetic route provides a viable and efficient method for the preparation of Gefitinib from this compound. The protocols are based on well-established chemical principles and supported by literature precedents, offering researchers a solid foundation for the synthesis of this important anti-cancer therapeutic. The provided quantitative data serves as a benchmark for optimizing reaction conditions to achieve high yields and purity. The visual diagrams of the experimental workflow and the targeted biological pathway offer a comprehensive understanding of the synthesis and mechanism of action of Gefitinib.

References

Application Notes and Protocols: Methyl 4-amino-3-methoxybenzoate as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-methoxybenzoate and its structural analogs are valuable precursors in the synthesis of small molecule kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The substituted benzene ring provides a versatile scaffold for the construction of various heterocyclic systems that can effectively target the ATP-binding site of kinases. While direct and extensively documented examples of kinase inhibitor synthesis starting specifically from this compound are not abundant in publicly available literature, the closely related precursor, methyl 4-hydroxy-3-methoxybenzoate, serves as an excellent and well-documented surrogate to demonstrate the synthetic utility of this substitution pattern.

This application note will detail the use of a structurally similar precursor in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases. The methodologies and principles outlined are broadly applicable to the use of this compound in the design and synthesis of novel kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activities of Bosutinib against a panel of kinases, highlighting its potency and selectivity. This data is crucial for understanding the therapeutic potential of inhibitors derived from this structural class.

Table 1: In Vitro Kinase Inhibitory Activity of Bosutinib

Kinase TargetIC50 (nM)
Src1.2
Abl1.0
Lck1.1
Lyn1.1
Hck3.7
Fgr8.3
EGFR8.1
VEGFR294
PDGFRβ100

Signaling Pathway

Bosutinib targets the Src and Abl tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of several cancers, including chronic myeloid leukemia (CML).

Src_Abl_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->RTK Src Src RTK->Src Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Abl Bcr-Abl (in CML) Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Caption: Src/Abl Signaling Pathway Inhibition by Bosutinib.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of Bosutinib, adapted from published procedures, starting from methyl 4-hydroxy-3-methoxybenzoate.

Protocol 1: Synthesis of Bosutinib

Step 1: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.4 eq) and 1-bromo-3-chloropropane (1.2 eq).

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.

  • Filter the resulting solid, wash with cold water, and dry to obtain methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[1][2]

Step 2: Nitration

  • Dissolve the product from Step 1 in a mixture of acetic acid.

  • Add nitric acid dropwise at room temperature.

  • Stir the mixture at 60°C for 3-4 hours.

  • Wash the mixture with ice-water and then with a saturated sodium bicarbonate solution until neutral.

  • Remove the solvent under reduced pressure to yield methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate.[1][2]

Step 3: Reduction of the Nitro Group

  • To a solution of the nitrated compound in methanol, add a catalytic amount of Palladium on carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.[1]

Step 4: Cyclization to form the Quinoline Ring

  • To a solution of the amino-benzoate from Step 3 in ethyl acetate, add a solution of 3,3-diethoxypropionitrile in trifluoroacetic acid and water (pre-stirred for 6 hours at 5-10°C).

  • Stir the mixture for 10 minutes.

  • Filter the resulting solid and dry to obtain the cyclized quinoline intermediate.[1][2]

Step 5: Chlorination

  • Treat the quinoline intermediate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to convert the hydroxyl group on the quinoline ring to a chlorine atom.

Step 6 & 7: Successive Aminations

  • React the chlorinated quinoline with 2,4-dichloroaniline in a suitable solvent to displace one of the chlorine atoms.

  • In a subsequent step, react the product with N-methylpiperazine to displace the remaining chlorine atom, yielding Bosutinib.

Experimental Workflow

The synthesis of Bosutinib is a multi-step process involving the sequential modification of the initial benzoic acid derivative.

Bosutinib_Synthesis_Workflow Start Methyl 4-hydroxy-3-methoxybenzoate Step1 Alkylation (1-bromo-3-chloropropane, K2CO3) Start->Step1 Intermediate1 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate Step1->Intermediate1 Step2 Nitration (HNO3, Acetic Acid) Intermediate1->Step2 Intermediate2 Nitrated Intermediate Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 Amino Intermediate Step3->Intermediate3 Step4 Cyclization (3,3-diethoxypropionitrile) Intermediate3->Step4 Intermediate4 Quinoline Intermediate Step4->Intermediate4 Step5 Chlorination Intermediate4->Step5 Intermediate5 Chlorinated Quinoline Step5->Intermediate5 Step6 First Amination (2,4-dichloroaniline) Intermediate5->Step6 Intermediate6 Anilino-Quinoline Step6->Intermediate6 Step7 Second Amination (N-methylpiperazine) Intermediate6->Step7 Final_Product Bosutinib Step7->Final_Product

Caption: Synthetic Workflow for Bosutinib.

Conclusion

The substituted benzoic acid core, exemplified by this compound and its analogs, is a cornerstone in the synthesis of potent kinase inhibitors. The synthesis of Bosutinib from a closely related precursor highlights a robust and adaptable synthetic strategy for accessing complex quinoline-based inhibitors. The functional groups on the starting material provide key handles for a series of transformations, including alkylation, nitration, reduction, cyclization, and subsequent aminations, ultimately leading to the final active pharmaceutical ingredient. Researchers can leverage these methodologies to design and synthesize novel kinase inhibitors with tailored potency and selectivity profiles, contributing to the advancement of targeted therapies. The principles demonstrated here are readily translatable to the use of this compound for the development of the next generation of kinase inhibitors.

References

Application Notes and Protocols for the Acylation of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-methoxybenzoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group ortho to a methoxy group and para to a methyl ester, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The acylation of the amino group is a fundamental transformation that allows for the introduction of diverse functionalities, leading to the generation of libraries of amide derivatives for structure-activity relationship (SAR) studies.

Acylated derivatives of this compound have been explored for various therapeutic applications. They are key building blocks in the synthesis of targeted therapies, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[1] Furthermore, these derivatives have been incorporated into Proteolysis Targeting Chimeras (PROTACs) as ligands for E3 ligases, an innovative strategy for targeted protein degradation.[2][3] The scaffold is also found in ligands for the 5-HT4 receptor, which is implicated in cognitive and gastrointestinal functions, and in compounds developed for the treatment of metabolic disorders.

This document provides detailed protocols for the acylation of this compound with various acylating agents, a summary of quantitative data for these reactions, and visual representations of the reaction and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for various acylation reactions of this compound.

Acylating AgentProductSolventBaseReaction ConditionsYield (%)Reference
Acetyl ChlorideMethyl 4-acetamido-3-methoxybenzoateDichloromethane (DCM)Triethylamine (Et3N)0 °C to room temperature, overnightNot specified[4]
2-Bromoacetyl BromideMethyl 4-(2-bromoacetamido)-3-methoxybenzoateDichloromethane (DCM)Triethylamine (Et3N)0 °C, 45 minutesNot specified[5]
Acetic Anhydride / Formic AcidMethyl 4-formamido-3-methoxybenzoateTetrahydrofuran (THF)Not specifiedRoom temperature, 1 hour~70%[6]
5-tert-butyl-2-hydroxybenzoyl chlorideMethyl 4-((5-(tert-butyl)-2-hydroxyphenyl)formamido)-3-methoxybenzoateNot specifiedNot specifiedNot specifiedNot specified[7]

Mandatory Visualization

General Acylation Reaction

acylation_reaction cluster_reactants Reactants cluster_products Products start This compound product N-Acylated Product start->product + Acylating Agent + Base (optional) Solvent acyl_agent Acylating Agent (R-CO-Cl or (R-CO)2O) acyl_agent->product byproduct Byproduct (HCl or R-COOH) experimental_workflow start Dissolve this compound and base in anhydrous solvent cool Cool the reaction mixture to 0 °C start->cool add_acyl Slowly add acylating agent cool->add_acyl react Stir at 0 °C then warm to room temperature (Monitor by TLC) add_acyl->react workup Aqueous workup (e.g., wash with aq. HCl, NaHCO3, brine) react->workup dry Dry organic layer (e.g., over Na2SO4 or MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., recrystallization or column chromatography) concentrate->purify end Characterize the final product (NMR, MS, etc.) purify->end

References

Application Notes and Protocols for the Alkylation of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3-methoxybenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1][2] The amino group of this compound is a key functional handle for introducing a wide range of substituents through N-alkylation. This process, which involves the formation of a carbon-nitrogen bond, is fundamental in modifying the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile. These application notes provide an overview of common N-alkylation strategies and detailed protocols for researchers in organic synthesis and drug discovery.

Alkylation Methodologies

Several methods are available for the N-alkylation of aromatic amines like this compound. The choice of method depends on factors such as the desired alkyl group, the scale of the reaction, and the desired selectivity. The most common approaches include reductive amination, direct alkylation with alkyl halides, and catalytic alkylation with alcohols.

  • Reductive Amination: This is a highly versatile and widely used method for the controlled mono-alkylation of amines.[3][4] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[5][6] This method avoids the over-alkylation often seen with alkyl halides.[5]

  • Direct Alkylation with Alkyl Halides: This is a classical and straightforward method for N-alkylation, proceeding via a nucleophilic aliphatic substitution reaction.[7][8] However, it can be challenging to control the degree of alkylation, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts if a tertiary amine is the reactant.[7][8]

  • Catalytic Alkylation with Alcohols: This method, often referred to as "borrowing hydrogen" or "auto-transfer hydrogen" catalysis, utilizes alcohols as alkylating agents in the presence of a metal catalyst.[3][9] This approach is considered environmentally friendly as water is the only byproduct.[3]

A general workflow for the N-alkylation of an amine is depicted below.

start Start reagents This compound + Alkylating Agent start->reagents reaction Reaction Setup (Solvent, Catalyst, Temperature) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Characterization (NMR, MS, etc.) purification->product end N-Alkylated Product product->end

Caption: General experimental workflow for the N-alkylation of an amine.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[3]

Work-up and Purification:

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[3]

The pathway for reductive amination is illustrated in the following diagram.

cluster_0 Reductive Amination Pathway amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal + Carbonyl carbonyl Aldehyde / Ketone carbonyl->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: The reaction pathway for reductive amination of an amine.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

  • Be aware that over-alkylation to the tertiary amine can be a significant side reaction.[8]

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, separating the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Protocol 3: Catalytic Alkylation with Alcohols (Borrowing Hydrogen)

This protocol outlines a general procedure for the nickel-catalyzed N-alkylation of anilines with alcohols.[9]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Nickel(II) bromide (NiBr₂) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

  • Nitrogen or Argon atmosphere

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add NiBr₂ (0.1 eq), 1,10-phenanthroline (0.2 eq), and t-BuOK (1.0 eq) under an inert atmosphere.

  • Add toluene, followed by this compound (1.0 eq) and the alcohol (1.2 eq).

  • Seal the vessel and heat the reaction mixture at 130 °C for 24-48 hours.[9]

  • Monitor the reaction progress by TLC or GC-MS.[9]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[3]

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for N-alkylation reactions of anilines from the literature. Note that these are examples and optimization may be required for this compound.

Table 1: Nickel-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol [9]

EntryAniline DerivativeYield (%)
1Aniline96
24-Methylaniline94
34-Methoxyaniline92
44-Chloroaniline85
Reaction Conditions: Aniline (0.25 mmol), benzyl alcohol (0.5 mmol), NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), t-BuOK (0.25 mmol), toluene, 130 °C, 48 h.[9]

Table 2: Acid-Catalyzed N-Alkylation of Anilines with ortho-Hydroxybenzyl Alcohols [10]

EntryAniline DerivativeProduct Yield (%)
1Aniline95
24-Fluoroaniline92
34-Bromoaniline94
44-Methoxyaniline90
Reaction Conditions: ortho-Hydroxybenzyl alcohol (0.2 mmol), aniline (0.3 mmol), pentafluorophenol (10 mol%), toluene, 80 °C, 12 h.[10]

Table 3: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohols [11]

EntryBenzyl Alcohol DerivativeYield (%)
1Benzyl alcohol98
24-Methylbenzyl alcohol99
34-Methoxybenzyl alcohol99
44-Chlorobenzyl alcohol94
Reaction Conditions: Aniline (0.5 mmol), benzyl alcohol (1 mmol), CoNx@NC catalyst (10 mg), t-BuOK (0.5 mmol), toluene, 140 °C, 18-24 h.[11]

References

Application Notes and Protocols: Diazotization of Methyl 4-Amino-3-methoxybenzoate for Versatile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the diazotization of methyl 4-amino-3-methoxybenzoate and its subsequent conversion into a variety of functionalized aromatic compounds. The protocols detailed herein are foundational for the synthesis of novel chemical entities for applications in medicinal chemistry, materials science, and drug development.

Introduction

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This reactive intermediate serves as a gateway to a plethora of chemical transformations, allowing for the introduction of a wide array of substituents onto the aromatic ring. This compound is a readily available starting material, and its diazonium salt is a key precursor for the synthesis of substituted benzoic acid derivatives, which are prevalent motifs in pharmaceuticals and other functional molecules.

This document outlines the protocol for the in situ generation of the diazonium salt of this compound, followed by its use in three widely employed cross-coupling reactions: the Sandmeyer reaction for halogenation, the Suzuki-Miyaura coupling for carbon-carbon bond formation, and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

General Reaction Pathway

The overall synthetic strategy involves a two-step process. The first step is the diazotization of this compound. The resulting diazonium salt is highly reactive and is typically used immediately in the second step, which is the desired functionalization reaction.

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_functionalization Step 2: Functionalization Start This compound Diazonium Methyl 4-diazonio-3-methoxybenzoate (in situ) Start->Diazonium NaNO₂, HCl, 0-5 °C Sandmeyer Sandmeyer Reaction (Halogenation) Diazonium->Sandmeyer CuX Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Diazonium->Suzuki Pd Catalyst, Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Diazonium->Buchwald Pd Catalyst, Amine

Caption: General workflow for the diazotization and subsequent functionalization of this compound.

Safety Precautions

Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state.[1] Therefore, it is imperative to adhere to the following safety guidelines:

  • Temperature Control: The diazotization reaction must be maintained at a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the diazonium salt.

  • In Situ Use: The diazonium salt solution should be used immediately after its preparation and should not be isolated.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocols

Diazotization of this compound

This protocol describes the in situ preparation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the amine suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • The resulting pale yellow solution is the in situ diazonium salt solution and should be used immediately in the subsequent functionalization step.

Functionalization Reactions

The Sandmeyer reaction is a versatile method for converting aryl diazonium salts into aryl halides.[1][2][3][4][5]

Materials:

  • In situ diazonium salt solution from section 4.1

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

Procedure:

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (1.2 eq) in the corresponding concentrated hydrohalic acid.

  • Cool the copper(I) halide solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryHalogen (X)Copper(I) SaltAcidTemperature (°C)Time (h)Yield (%)
1ClCuClHCl501.575-85
2BrCuBrHBr60270-80

Yields are representative and may vary depending on the specific reaction conditions and scale.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a diazonium salt and an arylboronic acid.[6][7][8][9][10]

Materials:

  • In situ diazonium salt solution from section 4.1

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To the cold in situ diazonium salt solution, add a solution of the arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq) in a mixture of toluene and water.

  • Add the palladium catalyst, palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O80570-80
24-Methoxyphenylboronic acidPd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O80665-75

Yields are representative and may vary depending on the specific reaction conditions and scale.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the diazonium salt and a primary or secondary amine.[11]

Materials:

  • In situ diazonium salt solution from section 4.1

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene

Procedure:

  • To a separate flask, add the amine (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in toluene under an inert atmosphere.

  • Slowly add the cold in situ diazonium salt solution to this mixture with vigorous stirring.

  • Heat the reaction mixture to 100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosNaOtBuToluene1001060-70
2MorpholinePd₂(dba)₃XantphosNaOtBuToluene1001265-75

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflows

Sandmeyer_Workflow Start Prepare in situ diazonium salt solution (0-5 °C) PrepareCu Prepare CuX solution in HX (0-5 °C) Start->PrepareCu AddDiazonium Slowly add diazonium salt solution to CuX solution PrepareCu->AddDiazonium Warm Warm to RT, then heat to 50-60 °C AddDiazonium->Warm Workup Aqueous workup and extraction Warm->Workup Purify Column chromatography Workup->Purify Product Methyl 4-halo-3-methoxybenzoate Purify->Product

Caption: Experimental workflow for the Sandmeyer reaction.

Suzuki_Workflow Start Prepare in situ diazonium salt solution (0-5 °C) AddReagents Add arylboronic acid, base, and Pd catalyst Start->AddReagents Heat Heat to 80 °C under inert atmosphere AddReagents->Heat Monitor Monitor reaction progress (TLC/LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify Product Methyl 3-methoxy-4-arylbenzoate Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Workflow Start Prepare in situ diazonium salt solution (0-5 °C) PrepareCat Prepare catalyst mixture: Amine, base, Pd catalyst, ligand Start->PrepareCat AddDiazonium Slowly add diazonium salt solution to catalyst mixture PrepareCat->AddDiazonium Heat Heat to 100 °C under inert atmosphere AddDiazonium->Heat Monitor Monitor reaction progress (TLC/LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify Product Methyl 4-(arylamino)-3-methoxybenzoate Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Utility of Methyl 4-amino-3-methoxybenzoate in Solid-Phase Organic Synthesis for the Generation of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-methoxybenzoate is a versatile bifunctional building block valuable in medicinal chemistry and drug discovery. Its substituted aniline structure makes it an attractive starting point for the synthesis of a wide array of heterocyclic scaffolds and other complex organic molecules. While traditionally utilized in solution-phase synthesis, its application in solid-phase organic synthesis (SPOS) presents a powerful strategy for the rapid generation of compound libraries. This document provides detailed protocols for a proposed solid-phase synthesis workflow utilizing this compound as a scaffold, enabling the production of a library of N-acyl and N-sulfonylated 4-amino-3-methoxybenzamide derivatives.

The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification procedures, which merely involve washing the resin-bound product. The following protocols outline the immobilization of this compound onto a solid support, on-resin chemical modifications, and subsequent cleavage to yield the final products.

Data Presentation: Quantitative Analysis of the Solid-Phase Synthesis

The following tables summarize the expected quantitative data for the key steps in the solid-phase synthesis of a representative library of 4-amino-3-methoxybenzamide derivatives. These values are based on typical efficiencies observed in solid-phase organic synthesis.

Table 1: Resin Loading and Scaffold Modification

StepReagent/ResinLoading/Yield (%)Method of Determination
Resin Loading 2-Chlorotrityl chloride resin85 - 95Gravimetric analysis
Fmoc Deprotection 20% Piperidine in DMF>99UV-Vis spectroscopy
Ester Hydrolysis LiOH in THF/MeOH/H₂O90 - 98Test cleavage and LC-MS

Table 2: Parallel Amide Coupling and Final Product Characteristics

Amine (R¹-NH₂)Coupling ReagentsOn-Resin Yield (%)Purity (%)
BenzylamineHATU, DIPEA9295
4-FluorobenzylamineHATU, DIPEA9094
CyclohexylamineHATU, DIPEA9596
MorpholineHATU, DIPEA8893

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a library of 4-amino-3-methoxybenzamide derivatives.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted reaction vessel.

  • Scaffold Preparation: In a separate flask, dissolve this compound (543 mg, 3.0 mmol) and diisopropylethylamine (DIPEA) (1.04 mL, 6.0 mmol) in anhydrous DCM (5 mL).

  • Resin Loading: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add 5 mL of a capping solution (DCM/MeOH/DIPEA, 17:2:1) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically.

Protocol 2: On-Resin Ester Hydrolysis

  • Resin Swelling: Swell the resin-bound this compound (from Protocol 1) in a mixture of THF and MeOH (1:1, 10 mL) for 30 minutes.

  • Hydrolysis: Prepare a solution of lithium hydroxide (LiOH) (120 mg, 5.0 mmol) in water (2 mL) and add it to the swollen resin. Agitate the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin with THF/water (1:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. A small sample of the resin can be subjected to a test cleavage with trifluoroacetic acid (TFA) and analyzed by LC-MS to confirm the hydrolysis.

Protocol 3: Parallel Amide Synthesis

  • Resin Distribution: Distribute the resin-bound 4-amino-3-methoxybenzoic acid (from Protocol 2) into separate reaction vessels for parallel synthesis.

  • Amine and Coupling Agent Preparation: For each reaction vessel, prepare a solution of the desired amine (4 equivalents) and HATU (3.9 equivalents) in anhydrous DMF. Add DIPEA (8 equivalents).

  • Coupling Reaction: Add the amine/coupling agent solution to the respective reaction vessels containing the resin. Agitate the mixtures at room temperature for 12 hours.

  • Washing: Drain the reaction mixtures and wash the resins in each vessel with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resins under high vacuum.

Protocol 4: Cleavage of Products from the Resin

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage: Add the cleavage cocktail (2 mL) to each dried resin sample and agitate at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the product, decant the ether, and dry the product under vacuum. The crude product can be further purified by preparative HPLC if necessary.

Visualizations

Diagram 1: Overall Workflow for the Solid-Phase Synthesis of a 4-amino-3-methoxybenzamide Library

SPOS_Workflow Start Start: 2-Chlorotrityl Chloride Resin Immobilization Immobilization: Methyl 4-amino-3- methoxybenzoate, DIPEA, DCM Start->Immobilization 1 Hydrolysis Ester Hydrolysis: LiOH, THF/MeOH/H2O Immobilization->Hydrolysis 2 AmideCoupling Parallel Amide Coupling: R-NH2, HATU, DIPEA, DMF Hydrolysis->AmideCoupling 3 Cleavage Cleavage: TFA/H2O/TIS AmideCoupling->Cleavage 4 Library Final Product Library: 4-amino-3-methoxybenzamides Cleavage->Library 5

Caption: A schematic overview of the solid-phase synthesis workflow.

Diagram 2: Logical Relationships in the Diversification Step

Diversification_Logic Scaffold Resin-bound 4-amino-3-methoxybenzoic acid AmineA Amine A (e.g., Benzylamine) Scaffold->AmineA Couple AmineB Amine B (e.g., 4-Fluorobenzylamine) Scaffold->AmineB Couple AmineC Amine C (e.g., Cyclohexylamine) Scaffold->AmineC Couple AmineD Amine D (e.g., Morpholine) Scaffold->AmineD Couple ProductA Product A AmineA->ProductA Cleave ProductB Product B AmineB->ProductB Cleave ProductC Product C AmineC->ProductC Cleave ProductD Product D AmineD->ProductD Cleave

Caption: Diversification of the scaffold with various amines.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 SignalingProtein Signaling Protein Kinase2->SignalingProtein TranscriptionFactor Transcription Factor SignalingProtein->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor Benzamide Derivative (from library) Inhibitor->Kinase2 Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Scalable Synthesis of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two scalable synthetic routes to obtain Methyl 4-amino-3-methoxybenzoate, a key intermediate in the pharmaceutical industry. The methods outlined are 1) the catalytic hydrogenation of Methyl 3-methoxy-4-nitrobenzoate and 2) the esterification of 4-amino-3-methoxybenzoic acid. These protocols are designed to be scalable for laboratory and potential pilot plant production.

Route 1: Catalytic Hydrogenation of Methyl 3-methoxy-4-nitrobenzoate

This approach involves the reduction of the nitro group of the readily available precursor, Methyl 3-methoxy-4-nitrobenzoate. Catalytic hydrogenation is a clean and efficient method, often providing high yields and purity, making it suitable for large-scale synthesis.

Experimental Protocol

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a stirred autoclave)

  • Reaction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 3-methoxy-4-nitrobenzoate (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate) to the solution.

  • Inerting: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50-100 psi, but this may vary depending on the equipment).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (usually 4-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.

Quantitative Data
ParameterValueReference
Typical Yield>90%Analogous reaction[1]
Purity>98% (after purification)General expectation for this method
Catalyst Loading1-5 mol%Standard practice
Hydrogen Pressure50-100 psiStandard practice

Reaction Pathway

reaction_pathway_1 start Methyl 3-methoxy-4-nitrobenzoate product This compound start->product H₂, 10% Pd/C Methanol

Caption: Catalytic hydrogenation of Methyl 3-methoxy-4-nitrobenzoate.

Route 2: Esterification of 4-amino-3-methoxybenzoic Acid

This classic method involves the acid-catalyzed esterification of 4-amino-3-methoxybenzoic acid with methanol. This route is advantageous if the starting carboxylic acid is readily available and offers high yields.

Experimental Protocol

Materials:

  • 4-amino-3-methoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Alternatively, concentrated sulfuric acid can be used as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the excess acid until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to afford a crystalline solid.

Quantitative Data
ParameterValueReference
Typical Yield95-99%Analogous reaction[2][3]
Purity>99% (after recrystallization)General expectation for this method
ReagentThionyl Chloride or Sulfuric Acid[4]
Reaction Time2-6 hours[2]

Reaction Pathway

reaction_pathway_2 start 4-amino-3-methoxybenzoic acid product This compound start->product Methanol, SOCl₂ or H₂SO₄ (cat.) Reflux

Caption: Esterification of 4-amino-3-methoxybenzoic acid.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction Reaction & Monitoring Reagent_Addition->Reaction Quenching_Neutralization Quenching / Neutralization Reaction->Quenching_Neutralization Extraction Extraction Quenching_Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Recrystallization Recrystallization Drying_Concentration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Final Product

Caption: General workflow for synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Nitration of Methyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of methyl 3-methoxybenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of methyl 3-methoxybenzoate, providing potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction due to insufficient reaction time or low temperature. - Loss of product during workup and purification. - Suboptimal ratio of nitrating agents.- Ensure the reaction is allowed to proceed for the recommended time after the addition of the nitrating mixture. - Minimize transfers and ensure complete precipitation of the product before filtration. - Use the recommended stoichiometry of concentrated nitric and sulfuric acids.
Formation of an Oily Product Instead of a Solid - Presence of unreacted starting material. - Formation of a mixture of isomers with a depressed melting point. - Insufficient cooling during the workup phase.- Scratch the inside of the flask with a glass rod to induce crystallization. - Ensure the reaction mixture is poured over a sufficient amount of crushed ice to maintain a low temperature. - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to isolate the desired solid isomer.[1]
Product is Highly Colored (Yellow/Brown) - Formation of nitrogen dioxide (NO₂) gas due to the nitrating mixture being too warm or added too quickly. - Presence of impurities in the starting materials.- Prepare the nitrating mixture at a low temperature (0-5 °C) and add it slowly to the cooled solution of methyl 3-methoxybenzoate.[1] - Use high-purity starting materials. - Recrystallize the crude product to remove colored impurities.
Unexpected Isomer Distribution (e.g., higher than expected ortho/para isomers) - Poor temperature control during the addition of the nitrating mixture. Higher temperatures can lead to a decrease in regioselectivity.- Maintain a consistently low reaction temperature (typically below 10 °C) throughout the addition of the nitrating mixture using an ice bath.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of methyl 3-methoxybenzoate, and how can their formation be minimized?

The primary side products are other positional isomers (ortho- and para-nitro isomers) and dinitrated products. The methoxy group is an ortho-, para-director, while the methyl ester is a meta-director. The directing effects of these two groups will influence the final product distribution.

Minimizing Side Products:

  • Isomer Formation: Maintaining a low reaction temperature (0-10 °C) is crucial for maximizing the yield of the desired isomer.[1] Higher temperatures can lead to the formation of a higher proportion of undesired isomers.

  • Dinitration: To avoid dinitration, it is important to use a controlled amount of the nitrating agent and to keep the reaction temperature low. The introduction of the first nitro group deactivates the aromatic ring, making a second nitration less favorable under controlled conditions.

Q2: Why is it important to add the nitrating mixture slowly?

The nitration of aromatic compounds is a highly exothermic reaction. Slow, dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) to the solution of methyl 3-methoxybenzoate allows for better control of the internal reaction temperature.[1] Rapid addition can cause a sudden increase in temperature, leading to an increased rate of side reactions, such as the formation of undesired isomers and dinitrated products, and can also pose a safety hazard.

Q3: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?

Pouring the reaction mixture over ice serves two main purposes:

  • Quenching the reaction: The cold temperature rapidly stops the reaction by slowing down the reaction kinetics.

  • Precipitating the product: The nitro-substituted methyl benzoate is insoluble in the aqueous acidic solution that is formed upon quenching. The large volume of cold water from the melting ice facilitates the precipitation of the solid product, allowing for its isolation by filtration.[1]

Q4: How can I purify the crude methyl 3-nitrobenzoate product?

The most common method for purifying the crude product is recrystallization. A typical solvent system for this is a mixture of ethanol and water.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified methyl 3-nitrobenzoate will crystallize, leaving the more soluble impurities in the solution.

Data Presentation

The following table summarizes the expected product distribution in the nitration of substituted benzoates under controlled conditions.

ProductExpected YieldMelting Point (°C)
Methyl 3-nitrobenzoate81-85%78
Ortho/Para Isomers & Dinitrated Products15-19%Variable

Note: The yields are based on typical outcomes for the nitration of methyl benzoate and may vary for methyl 3-methoxybenzoate depending on the precise reaction conditions. One source suggests that the crude product from the nitration of methyl benzoate may contain up to 20-30% of ortho-, para-, and polynitrated material.

Experimental Protocols

Key Experiment: Nitration of Methyl 3-Methoxybenzoate

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask, dissolve methyl 3-methoxybenzoate in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath to keep the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the stirring solution of methyl 3-methoxybenzoate, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 30 minutes).

  • Pour the reaction mixture slowly over a generous amount of crushed ice with constant stirring.

  • Allow the ice to melt completely, and collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Methyl 3-Methoxybenzoate in conc. H₂SO₄ start->dissolve cool_substrate Cool to 0-5 °C dissolve->cool_substrate add_nitrating_mix Slowly Add Nitrating Mixture (keep temp < 10 °C) cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitrating_mix Cool Nitrating Mixture prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_rt Stir at Room Temperature add_nitrating_mix->stir_rt quench Pour onto Crushed Ice stir_rt->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the nitration of methyl 3-methoxybenzoate.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Reaction Temperature yield Product Yield temp->yield affects side_products Side Product Formation temp->side_products affects addition_rate Addition Rate of Nitrating Mixture addition_rate->temp controls addition_rate->side_products affects reaction_time Reaction Time reaction_time->yield affects purity Product Purity side_products->purity determines

Caption: Relationship between reaction conditions and outcomes in nitration.

References

Controlling regioselectivity in the synthesis of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-3-methoxybenzoate (CAS: 41608-64-4). The primary synthetic route discussed involves a two-step process: the regioselective nitration of methyl 3-methoxybenzoate followed by the reduction of the resulting nitro group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to produce this compound with high regioselectivity?

A1: The most common and regioselective route involves a two-step synthesis starting from methyl 3-methoxybenzoate.

  • Nitration: Electrophilic aromatic substitution (nitration) of methyl 3-methoxybenzoate. The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The methoxy group (-OCH₃) is an ortho, para-director, while the methyl ester (-COOCH₃) is a meta-director.[1][2] These effects align to favor the introduction of the nitro group at the C4 position, which is para to the methoxy group and meta to the ester group.

  • Reduction: The resulting methyl 4-nitro-3-methoxybenzoate is then reduced to the target amine, this compound.[3]

An alternative route is the Fischer esterification of 4-amino-3-methoxybenzoic acid.[3][4]

Q2: I am getting a mixture of isomers during the nitration step. How can I improve the regioselectivity for the desired 4-nitro isomer?

A2: The formation of isomeric byproducts, primarily Methyl 2-nitro-3-methoxybenzoate and Methyl 6-nitro-3-methoxybenzoate, is a common challenge. The key to controlling regioselectivity in this electrophilic aromatic substitution is careful control of the reaction conditions.

Factor Recommendation Rationale
Temperature Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.[2]Higher temperatures can lead to the formation of dinitrated byproducts and reduce the selectivity between the possible mono-nitrated isomers.
Rate of Addition Add the nitrating mixture (a solution of nitric acid in sulfuric acid) slowly and dropwise to the solution of methyl 3-methoxybenzoate.[5]A slow addition rate ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and constant, which favors the thermodynamically more stable 4-nitro product.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Good mixing is essential for maintaining a uniform temperature and concentration profile within the reaction mixture.

Q3: My reduction of the nitro group is incomplete or has resulted in side products. What are the recommended reduction methods and how can I troubleshoot them?

A3: The reduction of the nitro group to an amine is a critical step. Several methods can be employed, each with its own set of potential issues. Catalytic hydrogenation is often the cleanest method.

Reduction Method Common Issues Troubleshooting Solutions
Catalytic Hydrogenation (H₂, Pd/C or Raney Nickel) Incomplete reaction; catalyst poisoning.[3]Check Catalyst Activity: Ensure the catalyst is fresh and active. Increase Hydrogen Pressure: Operate at a higher hydrogen pressure (e.g., 40-50 psi).[3] Solvent Choice: Use a solvent in which the starting material is soluble, such as methanol or ethanol.[3]
Metal/Acid Reduction (e.g., Fe/AcOH or SnCl₂/HCl) Formation of azo or azoxy compounds; difficult workup.Ensure Acidic Conditions: Maintain a sufficient excess of acid throughout the reaction. Control Temperature: The reaction can be exothermic; maintain a controlled temperature to avoid side reactions.

Q4: What are the best practices for purifying the final product, this compound?

A4: The purification strategy depends on the nature and quantity of the impurities.

Purification Method When to Use Key Considerations
Recrystallization For removing small amounts of impurities from a solid product.[1]Solvent Selection: A common solvent system is a mixture of ethanol and water. The product should be soluble in the hot solvent and insoluble in the cold solvent.[1]
Column Chromatography When dealing with a mixture of isomers or other impurities with similar solubility to the product.[6]Stationary Phase: Silica gel is typically used. Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point.[6]

Experimental Protocols

Protocol 1: Nitration of Methyl 3-methoxybenzoate

This protocol is adapted from standard procedures for the nitration of substituted benzoates.[2][5]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of methyl 3-methoxybenzoate in 20 mL of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The solid precipitate, crude methyl 4-nitro-3-methoxybenzoate, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from methanol or ethanol.

Protocol 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

This protocol describes a general procedure for the catalytic hydrogenation of a nitroaromatic compound.[3]

  • Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), dissolve 5 g of methyl 4-nitro-3-methoxybenzoate in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the apparatus, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[6]

Visual Guides

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start Methyl 3-methoxybenzoate nitration Nitration with HNO3/H2SO4 at 0-5 °C start->nitration Dissolve in H2SO4 workup1 Aqueous Workup & Filtration nitration->workup1 Pour onto ice nitro_product Methyl 4-nitro-3-methoxybenzoate workup1->nitro_product Isolate crude product reduction Catalytic Hydrogenation (H2, Pd/C) nitro_product->reduction Dissolve in MeOH workup2 Catalyst Filtration & Solvent Removal reduction->workup2 Filter through Celite final_product This compound workup2->final_product Purify

Caption: A typical experimental workflow for the synthesis of this compound.

regioselectivity cluster_directing_effects Directing Effects cluster_positions Potential Nitration Positions start Methyl 3-methoxybenzoate methoxy -OCH3 Group (Ortho, Para-director) Activator ester -COOCH3 Group (Meta-director) Deactivator pos4 Position 4 (Para to -OCH3) (Meta to -COOCH3) FAVORED methoxy->pos4 Directs to pos2 Position 2 (Ortho to -OCH3) Minor Product methoxy->pos2 Directs to pos6 Position 6 (Ortho to -OCH3) Minor Product methoxy->pos6 Directs to ester->pos4 Directs to

Caption: Influence of substituents on the regioselectivity of nitration.

troubleshooting_low_yield cluster_nitration_issues Nitration Step Issues cluster_reduction_issues Reduction Step Issues cluster_solutions Potential Solutions start Low Yield of This compound nitration_incomplete Incomplete Nitration? start->nitration_incomplete Check TLC of crude nitro product reduction_incomplete Incomplete Reduction? start->reduction_incomplete Check TLC of final crude product nitration_side_products Side Products Formed? nitration_incomplete->nitration_side_products If multiple spots on TLC sol_nit_time Increase nitration reaction time or temperature slightly. nitration_incomplete->sol_nit_time If starting material remains sol_nit_temp Lower nitration temperature and add nitrating mix slower. nitration_side_products->sol_nit_temp sol_purify Purify intermediate by recrystallization before reduction. nitration_side_products->sol_purify reduction_side_products Side Products Formed? reduction_incomplete->reduction_side_products If other spots on TLC sol_red_cat Use fresh hydrogenation catalyst or increase catalyst loading. reduction_incomplete->sol_red_cat If nitro-compound remains sol_red_cond Increase H2 pressure or reaction time for reduction. reduction_incomplete->sol_red_cond If reaction is sluggish reduction_side_products->sol_purify Purify nitro-intermediate first

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Methyl 4-amino-3-methoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-amino-3-methoxybenzoate via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to address challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures. 3. Rapid cooling: Cooling the solution too quickly can inhibit crystal nucleation and growth.1. Concentrate the solution by gently heating to evaporate some of the solvent, then allow it to cool slowly again. 2. If the compound remains dissolved even after concentrating the solution, a different solvent or a co-solvent system (e.g., ethanol/water) may be necessary. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1]
Oiling Out (Formation of an oil instead of crystals) 1. High impurity concentration: Impurities can depress the melting point of the compound, causing it to separate as an oil. 2. Solution cooled too rapidly: The solute comes out of solution at a temperature above its melting point in the solvent mixture. 3. Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step like column chromatography to remove significant impurities. 3. Select a solvent with a lower boiling point.
Colored Final Product (Yellowish or Brownish Tinge) 1. Presence of colored impurities: These may be carried over from the synthesis, such as residual starting materials (e.g., the corresponding nitro-compound). 2. Oxidation/Degradation: The amino group in anilines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts.1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Minimize the time the solution is kept at high temperatures and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Poor Recovery/Low Yield 1. Too much solvent used for dissolution. 2. Premature crystallization during hot filtration. 3. Washing crystals with a solvent at room temperature. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Methanol has been reported as an effective solvent for the recrystallization of this compound.[2] Ethanol is also a suitable choice.[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

Q2: My compound is an amine. Are there any special considerations for its recrystallization?

A2: Yes, the amino group can present some challenges. Anilines can be sensitive to oxidation, which may result in a colored product. It is advisable to minimize exposure to air and prolonged heating. In some cases, if the compound is streaking on a silica gel TLC plate, it indicates strong interaction with acidic sites. While this is more of a concern for chromatography, it highlights the basic nature of the amine which can sometimes affect purification.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (around 127-131 °C) indicates high purity.[4] Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate is a good indicator of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any residual impurities.

Q4: What are the common impurities in crude this compound?

A4: Common impurities may include unreacted starting materials from the synthesis, such as 3-methoxy-4-nitrobenzoic acid or its methyl ester if the synthesis involves reduction of a nitro group. Side-products from the reaction or colored degradation/oxidation products can also be present.

Experimental Protocols

Recrystallization of this compound from Methanol

This protocol provides a detailed methodology for the purification of this compound using methanol as the recrystallization solvent.[2]

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a desiccator or a vacuum oven at a moderate temperature, until a constant weight is achieved.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [5][6]
Appearance White to light yellow crystalline powder[4]
Melting Point 127.0 to 131.0 °C[4]
Qualitative Solubility Data
SolventSolubility
Methanol Soluble (especially when hot)
Ethanol Soluble[3]
Chloroform Soluble[3]
Dimethyl Sulfoxide (DMSO) Soluble[3]
Water Slightly soluble[3]
Hexane/Heptane Likely poorly soluble

Mandatory Visualization

Recrystallization_Workflow start Crude Methyl 4-amino-3-methoxybenzoate dissolution Dissolve in minimum hot methanol start->dissolution hot_filtration Hot Filtration (if impurities present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Methanol filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

References

Column chromatography conditions for purifying Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of Methyl 4-amino-3-methoxybenzoate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most likely impurities depend on the synthetic route used. A common synthesis involves the nitration of methyl 3-methoxybenzoate, followed by the reduction of the resulting nitro group.[1] Therefore, you can expect to find:

  • Starting Material: Unreacted methyl 3-methoxybenzoate.

  • Intermediate: The nitro-intermediate, methyl 3-methoxy-4-nitrobenzoate.[1]

  • Isomeric Byproducts: Other nitro-isomers formed during the nitration step.

  • Degradation Products: Oxidized or polymerized materials, which may be colored.

Q2: My purified product is a yellow or brown color. How can I obtain a white to off-white solid?

A2: A persistent color after initial purification often indicates the presence of trace oxidized or polymeric impurities. While column chromatography is effective at removing many impurities, highly colored materials can sometimes co-elute or streak. For stubborn coloration, a charcoal treatment during a subsequent recrystallization step can be effective.

Q3: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying amines on silica gel. The basic amino group on your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and inefficient separation. To resolve this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as 0.5-1% triethylamine (TEA), into your eluent will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and improving peak shape.

  • Use deactivated silica gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine before packing the column.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A4: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should switch to a more polar solvent system. A good next step would be to try a gradient of methanol in dichloromethane. Start with a low percentage of methanol and gradually increase it.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product does not elute from the column Mobile phase is not polar enough.Increase the polarity of the mobile phase. Switch from an ethyl acetate/hexane system to a methanol/dichloromethane system.
Compound has decomposed on the silica.Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.
Poor separation of product and impurities Inappropriate mobile phase composition.Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The sample was loaded in too large a volume of solvent.Dissolve the crude product in the minimum amount of solvent for loading onto the column. If solubility is an issue, consider dry loading.
Product elutes with a streaky or tailing band Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine to your mobile phase to improve the peak shape.
Column is overloaded with sample.Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Fractions are very dilute Too steep of a solvent gradient was used.Employ a more gradual gradient to allow for better separation and more concentrated fractions.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound on a laboratory scale.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine (TEA)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several developing chambers with different solvent systems. Good starting points are mixtures of ethyl acetate and hexane (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • If the compound shows significant tailing, add 0.5-1% triethylamine to the solvent systems.

  • Spot your crude material on TLC plates and develop them in the different solvent systems.

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

3. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane with 1% TEA).

  • Pour the slurry into the column and gently tap the column to ensure even packing. Allow the silica to settle, and do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica gel.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • If using a gradient, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., start with 10% ethyl acetate/hexane and move to 20%, then 30%, etc.).

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_separation Poor or No Separation cluster_peak_shape Poor Peak Shape cluster_loading Loading & Column Issues start Problem Observed During Column Chromatography no_elution Compound Not Eluting start->no_elution poor_separation Co-eluting Impurities start->poor_separation tailing Tailing or Streaking start->tailing overloading Column Overloaded start->overloading bad_packing Column Channeling start->bad_packing increase_polarity Switch to DCM/MeOH gradient no_elution->increase_polarity Increase Mobile Phase Polarity optimize_solvent Aim for Product Rf of 0.2-0.4 poor_separation->optimize_solvent Re-evaluate with TLC end_node Pure Product Obtained increase_polarity->end_node optimize_solvent->end_node add_base Add 0.5-1% Triethylamine to Mobile Phase tailing->add_base Amine-Silica Interaction add_base->end_node reduce_load Use >50:1 Silica:Sample Ratio overloading->reduce_load Decrease Sample Amount repack_column Ensure Uniform Slurry and No Air Bubbles bad_packing->repack_column Repack Column Carefully reduce_load->end_node repack_column->end_node

Caption: A troubleshooting workflow for common issues in the column chromatography of this compound.

References

Removal of unreacted starting materials from Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Methyl 4-amino-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I need to remove from my crude this compound?

The most common synthesis of this compound involves the reduction of Methyl 3-methoxy-4-nitrobenzoate. Therefore, the primary unreacted starting material you will likely need to remove is Methyl 3-methoxy-4-nitrobenzoate.

Q2: What are the primary methods for purifying crude this compound?

The most common and effective methods for purification are:

  • Recrystallization: This is a widely used technique to purify the final product to a high degree, especially if the amount of impurities is not excessively high.[1]

  • Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique to separate the basic product (this compound) from the neutral starting material (Methyl 3-methoxy-4-nitrobenzoate).

  • Column Chromatography: This method is excellent for separating compounds with different polarities and is particularly useful when other methods fail to yield a product of the desired purity.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation and identify the fractions containing the pure product. The product, being more polar due to the amino group, will have a lower Rf value compared to the less polar nitro starting material.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize ("oils out") The solution is supersaturated with impurities, or it cooled too quickly.1. Add a small amount of hot solvent to redissolve the oil. 2. Allow the solution to cool down slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of pure product.
Low recovery of pure product Too much solvent was used during dissolution or washing. The product has some solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Cool the filtrate in an ice bath to recover more product, though it may be less pure.
Colored final product Presence of colored impurities from the reaction.1. Add a small amount of activated charcoal to the hot solution before filtering. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion formation at the interface Agitation during extraction was too vigorous.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers The densities of the aqueous and organic layers are too similar.1. Add more of either the organic or aqueous solvent to change the overall density of that layer. 2. Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the amine.
Low yield after basification and extraction The pH was not made sufficiently basic to deprotonate the amine salt. The product is partially soluble in the aqueous layer.1. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 10). 2. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery.

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of the expected outcomes for different purification methods for this compound. Actual results may vary based on the initial purity of the crude product and experimental conditions.

Purification Method Typical Recovery Rate Expected Purity Notes
Recrystallization 70-90%>98%Highly effective if the starting material is not grossly impure. Methanol is a common solvent.[1]
Acid-Base Extraction 85-95%95-98%Excellent for removing neutral impurities like the nitro starting material.
Column Chromatography 60-80%>99%Best for achieving very high purity and for separating complex mixtures.

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is suitable for purifying crude this compound that is relatively free of large amounts of impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. While gently heating on a hot plate, add a minimal amount of hot methanol and swirl until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the basic product from the neutral, unreacted starting material.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate). The unreacted Methyl 3-methoxy-4-nitrobenzoate will remain in the organic layer.

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 10). The deprotonated this compound will precipitate out.

  • Final Extraction: Add a fresh portion of the organic solvent to the flask and transfer the mixture to a separatory funnel. Shake to extract the purified product into the organic layer.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product (this compound + Unreacted Starting Material) acid_base Acid-Base Extraction crude->acid_base Initial Purification recrystallization Recrystallization crude->recrystallization If relatively pure column_chrom Column Chromatography crude->column_chrom For complex mixtures acid_base->recrystallization Further Purification waste Impurities acid_base->waste Separated Starting Material pure_product Pure this compound recrystallization->pure_product recrystallization->waste Soluble Impurities column_chrom->pure_product column_chrom->waste Separated Fractions

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered During Purification oiling_out Product Oils Out (Recrystallization) start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product emulsion Emulsion Forms (Extraction) start->emulsion solution1 Slow Cooling, Scratching, Seeding oiling_out->solution1 solution2 Minimize Solvent, Wash with Cold Solvent low_yield->solution2 solution3 Activated Charcoal Treatment colored_product->solution3 solution4 Gentle Agitation, Add Brine emulsion->solution4

Caption: Logical relationships between common purification problems and their solutions.

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Nitro Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the catalytic hydrogenation of nitro precursors.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the catalytic hydrogenation of a nitro group?

A1: The most widely accepted pathway for the catalytic hydrogenation of nitroaromatics is the Haber-Lukashevich mechanism. This is a six-electron process that occurs on the surface of the metal catalyst.[1] The reaction proceeds stepwise through the reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine intermediate (Ar-NHOH), and finally to the desired amine (Ar-NH₂).[1][2]

Q2: What are the most common catalysts used for this transformation?

A2: Palladium on carbon (Pd/C) is often the catalyst of choice for reducing both aromatic and aliphatic nitro groups due to its high efficiency.[2][3][4] Other common catalysts include Platinum(IV) oxide (PtO₂), Raney Nickel, and various noble metal catalysts like platinum and rhodium.[2][4][5][6] Non-noble metal catalysts are also used for their lower cost and high selectivity, though they may have lower activity.[5]

Q3: Why is reaction temperature control important?

A3: The reduction of nitro groups is a highly exothermic reaction.[1][7] Without proper temperature control, localized overheating can occur, which may promote the formation of undesired side products, such as azobenzene derivatives.[2] In some cases, unstable hydroxylamine intermediates can accumulate and lead to thermal runaway if the reaction is not properly managed.[1]

Q4: Can other functional groups on my molecule be accidentally reduced?

A4: Yes, this is a common challenge. Catalysts like Pd/C are very active and can also reduce other functional groups such as alkenes, alkynes, nitriles, and carbonyls.[4] If your substrate contains sensitive groups, particularly halogens (-Cl, -Br, -I), using Pd/C can lead to dehalogenation.[5] In such cases, Raney Nickel is often a suitable alternative as it is less prone to causing dehalogenation.[3][4]

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete.

This is a frequent issue that can stem from several factors related to reagents, catalysts, or reaction conditions.

Possible Cause Troubleshooting Step Rationale
Poor Substrate Solubility The starting material must be fully dissolved. Consider changing the solvent to one with better solubility, such as THF, or using a co-solvent system like Ethanol/Water or Acetic Acid.[2][8]Poor solubility severely limits the reaction rate by preventing the substrate from accessing the catalyst's active sites.[2]
Catalyst Inactivity Ensure the catalyst is fresh or from a reliable, properly stored batch. Catalysts can lose activity over time.[2]Deactivated or "poisoned" catalysts will have fewer available active sites for hydrogenation.
Insufficient Catalyst Loading Increase the weight percentage of the catalyst. A typical starting point for 10% Pd/C is 5-10 mol % Pd.[2]A higher catalyst loading increases the number of active sites available for the reaction, which can improve the rate.
Low Hydrogen Pressure For difficult reductions, increase the hydrogen pressure.[2]Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reaction to completion.[9]
Insufficient Temperature While many hydrogenations run at room temperature, some substrates require heating to achieve a reasonable rate.[2]Increasing the temperature provides the necessary activation energy for more challenging reductions.
Problem 2: Significant side products are forming (e.g., hydroxylamines, azoxy compounds).

The formation of side products indicates that the reaction is not proceeding cleanly to the desired amine. This often happens when intermediates react with each other instead of being fully reduced.

Possible Cause Troubleshooting Step Rationale
Intermediate Condensation Ensure adequate hydrogen availability and catalyst activity. Consider increasing H₂ pressure or agitation speed.The condensation of nitroso and hydroxylamine intermediates can form azoxy compounds.[1] This side reaction becomes more prevalent when the rate of reduction of these intermediates is slow compared to their rate of condensation.
Catalyst Poisoning Certain functional groups (e.g., thiols, sulfides) or impurities can poison the catalyst. Ensure high purity of starting materials and solvents.Catalyst poisons can selectively inhibit certain reduction steps, allowing intermediates to accumulate and react via alternative pathways.[10]
Insufficient Reducing Agent Make sure an adequate excess of the hydrogen source (e.g., H₂ gas, ammonium formate) is used.[2]A sufficient amount of the reducing agent is necessary to drive the reaction to completion and reduce any intermediates that may have formed.[2]
Reaction pH The pH of the reaction medium can influence selectivity. For some systems, adding a catalytic amount of an acid or base may be beneficial.The stability and reactivity of intermediates can be pH-dependent. Adjusting the pH can favor the desired reduction pathway.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol outlines a standard procedure for the reduction of a nitroaromatic compound in a batch reactor.

  • Reactor Setup : In a hydrogenation flask or autoclave, dissolve the nitro compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, THF).[1][2] The substrate-to-catalyst weight ratio typically ranges from 20:1 to 100:1.[1]

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Palladium on carbon catalyst (typically 5-10 mol % Pd).[2]

  • Purging : Seal the reactor and purge the system 3-5 times with an inert gas like nitrogen to remove all residual air/oxygen.[1]

  • Hydrogenation : Introduce hydrogen gas to the desired pressure (this can range from a balloon at atmospheric pressure to higher pressures in an autoclave).[1][11][12][13]

  • Reaction : Begin vigorous stirring to ensure good mixing and mass transfer.[1] If necessary, heat the reaction to the target temperature.

  • Monitoring : Monitor the reaction's progress by hydrogen uptake or by analytical techniques like TLC or HPLC.[1][2]

  • Workup : Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with an inert gas.[1]

  • Isolation : Filter the reaction mixture through a pad of a filtering agent like Celite to remove the solid catalyst. Wash the filter pad with the reaction solvent.[2] The combined filtrate is then concentrated under reduced pressure to yield the crude amine, which can be purified further if needed.[2]

Data Tables

Table 1: Comparison of Common Catalysts for Nitro Group Reduction
CatalystTypical Use CaseAdvantagesDisadvantages
Palladium on Carbon (Pd/C) General purpose for aromatic and aliphatic nitro groups.[3][4]Highly active and efficient, clean reaction with water as a byproduct.[4][5]Can reduce other functional groups (alkenes, nitriles); can cause dehalogenation.[4][5] Expensive.[5]
Raney Nickel Substrates with halogen groups where dehalogenation is a concern.[3]Cost-effective alternative to precious metals.[4]Pyrophoric (can ignite on contact with air), less active than Pd/C.[4]
Platinum(IV) Oxide (PtO₂) Wide variety of functional groups, highly active reductions.[4]Very high activity.Can be less selective than other catalysts, expensive.
Iron (Fe) in Acid When mild conditions are needed and other groups must be preserved.[3]Inexpensive reagents, high functional group tolerance.[7]Generates significant metal waste, workup can be cumbersome.[4][7]
Tin(II) Chloride (SnCl₂) Mild reduction, often used when other methods fail.[3]Mild conditions.Workup can be complicated by the formation of tin salts.[4]
Table 2: Influence of Solvent on Catalytic Hydrogenation
SolventTypeKey Considerations
Ethanol, Methanol ProticGood general-purpose solvents, often used for their ability to dissolve a wide range of substrates and for their protic nature which can aid hydrogenation.[2][8]
Ethyl Acetate AproticCommonly used, good solvent for many organic compounds.
Tetrahydrofuran (THF) AproticUseful for hydrophobic compounds with low solubility in other solvents.[2][8]
Water Protic"Green" solvent, excellent for sustainability. May require surfactants for hydrophobic substrates.[13]
Acetic Acid ProticCan act as a co-solvent and the acidic conditions can sometimes accelerate the reaction.[2][8]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Dissolve Nitro Precursor in Appropriate Solvent p2 Add Catalyst (e.g., Pd/C) under Inert Atmosphere p1->p2 r1 Seal Reactor & Purge with Inert Gas (e.g., N2) p2->r1 r2 Pressurize with H2 Gas r1->r2 r3 Stir Vigorously (Apply Heat if Needed) r2->r3 r4 Monitor Progress (TLC, HPLC, H2 Uptake) r3->r4 w1 Vent H2 & Purge with Inert Gas r4->w1 w2 Filter Mixture through Celite to Remove Catalyst w1->w2 w3 Concentrate Filtrate under Reduced Pressure w2->w3 w4 Purify Product (Crystallization, Chromatography) w3->w4

Caption: A typical experimental workflow for catalytic hydrogenation.

G start Reaction Incomplete or Stalled? solubility Is Substrate Fully Solved? start->solubility catalyst_check Is Catalyst Fresh & Active? solubility->catalyst_check Yes change_solvent Action: Change Solvent or Use Co-Solvent solubility->change_solvent No conditions Are H2 Pressure & Temp Sufficient? catalyst_check->conditions Yes increase_catalyst Action: Use Fresh Catalyst or Increase Loading catalyst_check->increase_catalyst No increase_pressure_temp Action: Increase H2 Pressure and/or Temperature conditions->increase_pressure_temp No end Re-evaluate Reaction conditions->end Yes change_solvent->end increase_catalyst->end increase_pressure_temp->end

Caption: Troubleshooting flowchart for incomplete hydrogenation reactions.

G cluster_main Main Reduction Pathway cluster_side Side Reaction A Nitro (Ar-NO2) B Nitroso (Ar-NO) A->B +2e-, +2H+ C Hydroxylamine (Ar-NHOH) B->C +2e-, +2H+ E Azoxy (Ar-N(O)=N-Ar) B->E + Ar-NHOH - H2O D Amine (Ar-NH2) C->D +2e-, +2H+ C->E + Ar-NO - H2O

Caption: Simplified reaction pathway showing intermediates and a common side product.

References

Technical Support Center: Troubleshooting Incomplete Nitro Group to Amine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the reduction of a nitro group to an amine.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

An incomplete or slow nitro group reduction can be attributed to several factors, ranging from reagent quality to reaction conditions.[1] A systematic approach to troubleshooting this issue is crucial for a successful outcome.

Common Causes and Solutions:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or handling. Ensure you are using a fresh or reliably sourced catalyst.[1] If catalyst deactivation is suspected, consider increasing the catalyst loading (wt%). For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical. Use finely powdered metals and consider activation if required. The concentration of the acid also plays a significant role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose during storage. It is always recommended to use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound in the reaction solvent is a common reason for incomplete reactions.[1]

    • Ensure the starting material is fully dissolved in the chosen solvent.

    • For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1] Protic co-solvents can often enhance the rate of catalytic hydrogenation.[1][2]

  • Reaction Temperature: While many nitro reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, exercise caution as elevated temperatures can sometimes lead to the formation of undesired side products.[1]

  • pH of the Reaction Medium: The pH can significantly influence the reaction pathway and the formation of intermediates. For some catalytic systems, maintaining a neutral pH is advantageous, especially for substrates with acid-sensitive functional groups.[3]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. The desired amine is formed through a six-electron reduction, and incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species. These intermediates can also react with each other to form azoxy and azo compounds.[4]

Strategies to Improve Selectivity:

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For example, using LiAlH₄ for the reduction of aromatic nitro compounds can lead to the formation of azo products.[5] Catalytic hydrogenation is often a clean and efficient method.[6]

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[1] Proper temperature control is crucial for clean conversions.

  • Catalyst Promoters: In catalytic hydrogenations, the accumulation of hydroxylamine intermediates can be an issue, as they are thermally unstable and can lead to side products. The use of vanadium promoters can help to mitigate this by promoting the reaction of the hydroxylamine intermediate to the desired amine.[4]

Q3: My starting material has other functional groups that might be reduced. How can I achieve chemoselective reduction of the nitro group?

Achieving chemoselectivity is a critical aspect of synthetic chemistry, especially when dealing with complex molecules. The choice of reducing agent and reaction conditions is key to selectively reducing the nitro group while preserving other sensitive functionalities.

Selective Reduction Strategies:

Reducing Agent/SystemCompatible Functional GroupsIncompatible/Reactive Functional Groups
H₂/Pd/C Generally not very selective.Alkenes, alkynes, carbonyls, benzylic esters, halides.[5][7]
H₂/Raney Ni Can be more selective than Pd/C.Similar to Pd/C, but may tolerate some functionalities better. Can be used to avoid dehalogenation of aromatic halides (I, Br, Cl).[5]
Fe/HCl or Fe/NH₄Cl Good tolerance.Esters, ketones, and nitriles are generally tolerated.[7]
SnCl₂·2H₂O Good tolerance.Mild conditions allow for the presence of many other reducible groups.[5]
Zn/AcOH Good tolerance.Mild conditions allow for the presence of many other reducible groups.[5]
Sodium Sulfide (Na₂S) Useful for substrates incompatible with hydrogenation or acidic conditions.Can selectively reduce one nitro group in the presence of others. Generally does not reduce aliphatic nitro groups.[5]

Q4: How should I monitor the progress of my reaction?

Effective reaction monitoring is essential to determine the point of completion and to avoid the formation of side products due to prolonged reaction times or harsh conditions.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product. The starting nitro compound is typically less polar than the resulting amine, which will have a lower Rf value.[8]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool to monitor the reaction progress accurately.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products and byproducts in the reaction mixture.

Q5: What are the best practices for the workup and purification of the resulting amine?

The workup procedure is critical for isolating the desired amine in good purity. The choice of workup depends on the reducing agent used.

General Workup and Purification Steps:

  • Removal of Solid Reagents:

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C) is removed by filtration through a pad of Celite.[1]

    • Metal/Acid Reductions: After the reaction, the mixture is typically made basic to precipitate metal hydroxides, which are then removed by filtration.[6]

  • Extraction: The aqueous filtrate is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the amine product.[8]

  • Washing: The combined organic layers are washed with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]

  • Purification: The crude amine can be further purified by:

    • Column Chromatography: This is a common method for purifying amines, separating them from unreacted starting material and non-polar byproducts.[8]

    • Crystallization: If the amine is a solid, crystallization from a suitable solvent system can yield a highly pure product.

    • Distillation: For liquid amines, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro to Amine Conversion [7]

Reducing Agent/SystemTypical SubstrateReaction ConditionsReaction TimeTypical Yield (%)Functional Group Tolerance
H₂/Pd/C Nitroarenes, Nitroalkanes1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.).
H₂/Raney Ni Nitroarenes, Nitroalkanes1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, but can be more selective for nitro groups over some other functionalities.
Fe/HCl or Fe/NH₄Cl NitroarenesReflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.
SnCl₂·2H₂O Aromatic Nitro CompoundsRT to reflux in EtOH or EtOAc0.5-3 h85-95Good; tolerates many functional groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C [6]

  • Setup: In a reaction flask, dissolve the nitro compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% of Pd).

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction) [7]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the aromatic nitro compound, iron powder (typically 3-5 equivalents), ethanol, and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Monitoring: Continue heating at reflux and monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide.

  • Isolation: Filter the mixture to remove the iron salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂) [1]

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filtration and Extraction: Filter the resulting suspension through Celite. Separate the layers in the filtrate and extract the aqueous layer with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

Mandatory Visualization

Troubleshooting_Workflow start Incomplete Nitro Reduction check_reagents Check Reagent & Catalyst Activity start->check_reagents check_solubility Check Substrate Solubility start->check_solubility check_temp Review Reaction Temperature start->check_temp check_side_products Analyze for Side Products start->check_side_products increase_catalyst Increase Catalyst Loading / Use Fresh Catalyst check_reagents->increase_catalyst Inactive? change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent Poor? optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal? change_reductant Change Reducing Agent check_side_products->change_reductant Significant? reaction_complete Reaction Complete increase_catalyst->reaction_complete change_solvent->reaction_complete optimize_temp->reaction_complete change_reductant->reaction_complete

Caption: A troubleshooting workflow for incomplete nitro group reduction.

Nitro_Reduction_Pathway cluster_side_products Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo

Caption: The reduction pathway of a nitro group to an amine, showing key intermediates and potential side products.

Reduction_Method_Selection start Select Reduction Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive other_reducible_groups Other reducible groups present? acid_sensitive->other_reducible_groups No catalytic_hydrogenation Consider Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) acid_sensitive->catalytic_hydrogenation Yes metal_acid Consider Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂) other_reducible_groups->metal_acid No chemoselective_method Consider Chemoselective Method (e.g., SnCl₂, Na₂S) other_reducible_groups->chemoselective_method Yes

Caption: A decision tree for selecting a suitable nitro group reduction method.

References

Technical Support Center: Preventing Over-Alkylation of the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling amine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the over-alkylation of amino groups during synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My reaction is producing a mixture of primary, secondary, and tertiary amines, with low yield of the desired mono-alkylated product.

  • Potential Cause: The mono-alkylated amine product is often more nucleophilic than the starting primary amine. This increased reactivity leads to subsequent alkylation events, resulting in a mixture of products. This is a common challenge in direct alkylation reactions with alkyl halides.[1][2][3]

  • Solutions:

    • Control Stoichiometry: Use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1][2]

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. Maintaining a low concentration of the electrophile can help minimize the rate of the second alkylation reaction.[1][4]

    • Lower Reaction Temperature: Reducing the temperature can decrease the overall reaction rate, sometimes improving selectivity for mono-alkylation.[5]

    • Optimize Solvent and Base:

      • The choice of solvent can influence selectivity. Polar aprotic solvents like DMF and DMSO are common, but ionic liquids have also been shown to reduce over-alkylation.[5][6][7]

      • Certain bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been reported to promote selective mono-N-alkylation.[1][5][8][9]

Issue 2: I am trying to synthesize a primary amine via alkylation of ammonia, but I am getting a complex mixture of products.

  • Potential Cause: Similar to the alkylation of primary amines, the primary amine product of ammonia alkylation is more nucleophilic than ammonia itself, leading to rapid over-alkylation.[2][3] Direct alkylation of ammonia is often an inefficient and unselective method for preparing primary amines.[10]

  • Solution: The Gabriel Synthesis

    The Gabriel synthesis is a robust method for the synthesis of primary amines that completely avoids over-alkylation.[10][11][12][13] It utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic but the resulting N-alkylphthalimide is not, thus preventing further reaction. The primary amine is then liberated in a subsequent deprotection step.[10][12]

Issue 3: Direct alkylation is not providing the desired selectivity for my secondary amine synthesis. What is a more reliable method?

  • Potential Cause: The inherent increase in nucleophilicity of the secondary amine product makes direct alkylation challenging to control.

  • Solution 1: Reductive Amination

    Reductive amination is one of the most effective and widely used methods for the controlled synthesis of secondary amines.[2][14][15][16] This one-pot reaction involves the formation of an imine from a primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target secondary amine.[2][15] This method circumvents the issue of increasing product nucleophilicity.[2]

  • Solution 2: Use of Protecting Groups

    Protecting the primary amine allows for a single alkylation event. The protecting group is then removed to yield the desired secondary amine.[1][17] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[18][19]

Frequently Asked Questions (FAQs)

Q1: Why does the nucleophilicity of an amine increase with alkylation?

A1: Alkyl groups are electron-donating. As alkyl groups are added to the nitrogen atom, the electron density on the nitrogen increases, making it a stronger nucleophile.[1] Therefore, a secondary amine is generally more nucleophilic than the primary amine from which it was formed, and a primary amine is more nucleophilic than ammonia.[2]

Q2: What are the best reducing agents for reductive amination?

A2: The choice of reducing agent is crucial for a successful reductive amination.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is very effective for a wide range of aldehydes and ketones.[14]

  • Sodium cyanoborohydride (NaBH₃CN) is also highly effective and can selectively reduce imines in the presence of carbonyls. However, it is toxic due to the potential generation of hydrogen cyanide.[16][20]

  • Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired amine.[14][16]

Q3: How do I choose a suitable protecting group for my amine?

A3: The ideal protecting group should be easy to install in high yield, stable to the conditions of the subsequent alkylation reaction, and readily removed under conditions that do not affect other functional groups in the molecule.

  • Boc (tert-butoxycarbonyl): Stable to basic and nucleophilic conditions, and easily removed with acid (e.g., trifluoroacetic acid, TFA).[19]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, and typically removed by catalytic hydrogenation.[19]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable under acidic conditions and removed by a secondary amine like piperidine.

Q4: Can I use alcohols directly as alkylating agents to avoid using alkyl halides?

A4: Yes, the N-alkylation of amines using alcohols is a greener alternative to using alkyl halides. This reaction, often referred to as "borrowing hydrogen," typically requires a catalyst, such as a ruthenium or iridium complex, to facilitate the process.[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a mild acid catalyst (e.g., acetic acid) can sometimes facilitate this step.[1]

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq.), portion-wise to the reaction mixture.[2]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).[2]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Protection of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 eq.) in a suitable solvent like THF, DCM, or acetonitrile.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq.) to the solution. A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.5 eq.) is often added. The reaction can be performed at 0 °C to room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-12 hours and monitor its completion by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: The resulting Boc-protected amine is often pure enough for the next step but can be purified by column chromatography if needed.[2]

Protocol 3: Deprotection of a Boc-Protected Amine

  • Reaction Setup: Dissolve the Boc-protected amine in an appropriate solvent such as DCM or dioxane.

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in an organic solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for the consumption of the starting material by TLC or LC-MS. The evolution of CO₂ gas is often observed.[19]

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding amine salt. A basic work-up can be performed to obtain the free amine.

Data Summary

Table 1: Comparison of Methods for Mono-Alkylation of Primary Amines

MethodAdvantagesDisadvantagesTypical Selectivity (Mono:Di)
Direct Alkylation (Excess Amine) Simple procedure, readily available reagents.Requires large excess of amine, can still lead to mixtures.Variable, depends on stoichiometry and conditions.
Reductive Amination Excellent selectivity, mild conditions, wide substrate scope.[2][16]Requires a carbonyl compound and a reducing agent.High to excellent.
Gabriel Synthesis Exclusively produces primary amines, no over-alkylation.[10][12]Limited to primary alkyl halides, harsh deprotection conditions.[10][13]N/A (for primary amine synthesis)
Protecting Group Strategy High selectivity for mono-alkylation.Requires additional protection and deprotection steps.Excellent.

Visualizations

over_alkylation cluster_reactivity Increasing Nucleophilicity NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X R3N Tertiary Amine (R₃N) R2NH->R3N + R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X

Caption: The over-alkylation cascade of amines.

troubleshooting_workflow cluster_direct_alkylation Optimize Direct Alkylation cluster_alternative_methods Switch to Alternative Method start Over-alkylation Observed? opt_stoich Use large excess of primary amine start->opt_stoich Yes end Desired Product Obtained start->end No opt_add Slow addition of alkylating agent opt_stoich->opt_add opt_temp Lower reaction temperature opt_add->opt_temp opt_base Change base (e.g., Cs₂CO₃) opt_temp->opt_base reductive_amination Reductive Amination opt_base->reductive_amination If still unsuccessful protecting_group Protecting Group Strategy gabriel Gabriel Synthesis (for 1° amines)

Caption: Troubleshooting workflow for over-alkylation.

reductive_amination_pathway amine R-NH₂ imine R-N=C(R')R'' amine->imine + carbonyl R'-C(=O)-R'' carbonyl->imine - H₂O product R-NH-CH(R')R'' imine->product [Reduction] (e.g., NaBH(OAc)₃)

Caption: The reductive amination reaction pathway.

protecting_group_logic start Primary Amine (R-NH₂) protected Protected Amine (R-N(H)-PG) start->protected 1. Protection alkylated Alkylated Protected Amine (R-N(R')-PG) protected->alkylated 2. Alkylation (+ R'-X) final_product Secondary Amine (R-NH-R') alkylated->final_product 3. Deprotection

Caption: Logic of using a protecting group for mono-alkylation.

References

Stability of Methyl 4-amino-3-methoxybenzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-amino-3-methoxybenzoate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The ester functional group can be cleaved to form 4-amino-3-methoxybenzoic acid and methanol. The presence of the amino group can also influence its reactivity and degradation pathways.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. Basic conditions, in a reaction known as saponification, lead to the formation of the carboxylate salt of 4-amino-3-methoxybenzoic acid and is generally irreversible.[1] Acid-catalyzed hydrolysis is an equilibrium reaction.[1] The rate of hydrolysis is pH-dependent.

Q3: Are there other potential degradation pathways besides hydrolysis?

A3: While hydrolysis is the most common degradation pathway, other reactions are possible under specific conditions. For instance, the amino group can be susceptible to oxidation, potentially leading to colored impurities. Under forced degradation conditions, such as high heat or exposure to strong oxidizing agents, more complex degradation profiles may be observed.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: Several analytical techniques can be used to monitor the degradation of this compound and the formation of its primary degradant, 4-amino-3-methoxybenzoic acid. These include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the appearance of the more polar 4-amino-3-methoxybenzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the methyl ester singlet and the appearance of signals corresponding to the carboxylic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of ester after a reaction workup involving aqueous acid or base. Unintentional hydrolysis of the methyl ester during the workup.- Use dilute acid or base for washing and perform the washes at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis. - Minimize the contact time between the organic layer containing the ester and the aqueous acidic or basic solutions. - Promptly neutralize any acidic or basic residues with a saturated sodium bicarbonate solution or brine wash, respectively.
Appearance of an unexpected, more polar spot on TLC after storage or reaction. Hydrolysis of the ester to the corresponding carboxylic acid.Confirm the identity of the new spot by co-spotting with a standard of 4-amino-3-methoxybenzoic acid. If confirmed, this indicates degradation has occurred. Re-evaluate storage conditions and experimental procedures to minimize exposure to acidic or basic conditions and moisture.
Inconsistent results in bioassays or subsequent synthetic steps. Degradation of this compound to 4-amino-3-methoxybenzoic acid, which may have different activity or reactivity.Regularly check the purity of the starting material using a suitable analytical method like HPLC or NMR before use. Store the compound in a cool, dry place, protected from light and moisture.
Formation of colored impurities. Oxidation of the amino group.Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis (Forced Degradation)

This protocol is a general guideline for assessing the stability of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) in a water bath or oven.

  • At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) to a pH of ~7.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the percentage of this compound remaining and the formation of 4-amino-3-methoxybenzoic acid.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the complete hydrolysis of this compound to its corresponding carboxylic acid.[2]

Materials:

  • This compound (4.5 g, 23.59 mmol)

  • Lithium hydroxide (LiOH) (4.95 g, 117.97 mmol)

  • Methanol (MeOH) (45 mL)

  • Water (15 mL)

  • Tetrahydrofuran (THF) (15 mL)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound in MeOH, water, and THF, add LiOH in one portion at 25 °C under a nitrogen atmosphere.[2]

  • Stir the mixture at 25 °C for 12 hours.[2]

  • Monitor the reaction by TLC (PE:EtOAc = 3:1) until the starting material is consumed.[2]

  • Concentrate the mixture under reduced pressure at 40 °C.[2]

  • Pour the residue into water (50 mL) and stir for 1 minute.[2]

  • Extract the aqueous phase with EtOAc (3 x 30 mL) to remove any unreacted starting material.[2]

  • Adjust the pH of the aqueous phase to 2 with 2 N HCl.[2]

  • Filter the resulting precipitate and concentrate the filtrate in vacuo to afford 4-amino-3-methoxybenzoic acid.[2]

Quantitative Data Summary

Condition Reagent Concentration Temperature Typical Duration Primary Degradation Product
Acidic Hydrolysis 0.1 M - 1.0 M HClRoom Temperature to 80 °CSeveral hours to days4-amino-3-methoxybenzoic acid
Basic Hydrolysis 0.1 M - 1.0 M NaOHRoom TemperatureMinutes to hours4-amino-3-methoxybenzoate

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) MAMB_acid This compound AMBA_acid 4-amino-3-methoxybenzoic acid + Methanol MAMB_acid->AMBA_acid Hydrolysis (reversible) MAMB_base This compound AMBA_salt 4-amino-3-methoxybenzoate salt + Methanol MAMB_base->AMBA_salt Saponification (irreversible)

Caption: Hydrolysis of this compound under acidic and basic conditions.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., low yield, new impurity) check_purity Analyze sample by HPLC or TLC start->check_purity is_degradation Is the impurity identified as 4-amino-3-methoxybenzoic acid? check_purity->is_degradation review_conditions Review experimental conditions (pH, temperature, time) is_degradation->review_conditions Yes other_issue Investigate other side reactions or starting material impurities is_degradation->other_issue No modify_protocol Modify protocol: - Use milder pH - Lower temperature - Shorter reaction/workup time review_conditions->modify_protocol end Problem Resolved modify_protocol->end other_issue->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Decarboxylation of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the decarboxylation of Methyl 4-amino-3-methoxybenzoate under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the decarboxylation of this compound?

The primary product of the decarboxylation of this compound is 3-methoxyaniline. The reaction involves the removal of the methoxycarbonyl group (-COOCH₃) from the aromatic ring.

Q2: What are considered "harsh conditions" for this reaction?

Harsh conditions for the decarboxylation of aromatic esters like this compound typically involve:

  • High Temperatures: Generally in the range of 150°C to 350°C.

  • High Pressure: Often required when reaction temperatures exceed the boiling point of the solvent.

  • Strong Acidic or Basic Media: The use of strong acids (e.g., sulfuric acid, hydrochloric acid) or bases (e.g., sodium hydroxide, potassium hydroxide) can catalyze the reaction.

Q3: Why are harsh conditions necessary for the decarboxylation of this compound?

Aromatic esters are generally stable compounds. Unlike β-keto esters, there is no suitably positioned carbonyl group to facilitate a cyclic transition state for easy decarboxylation. Therefore, significant energy input (high temperature) or catalysis (acid/base) is required to break the carbon-carbon bond between the aromatic ring and the ester group.

Q4: What are the potential side reactions to be aware of?

Under harsh conditions, several side reactions can occur, leading to the formation of impurities. These may include:

  • Hydrolysis of the ester: In the presence of water (especially under acidic or basic conditions), the methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-amino-3-methoxybenzoic acid).

  • Deamination: At very high temperatures, the amino group can be lost.[1]

  • Demethylation: The methoxy group can be cleaved to a hydroxyl group, particularly under strong acidic conditions.

  • Polymerization/Tar Formation: Anilines can be susceptible to oxidation and polymerization at high temperatures, leading to the formation of dark, tarry byproducts.

  • Ring Decomposition: Under extremely harsh conditions, the aromatic ring itself can start to decompose.[2]

Q5: Can I perform this reaction without a high-pressure reactor?

If the reaction is conducted in a high-boiling point solvent and the temperature is kept below the solvent's boiling point, it might be possible to perform the reaction at atmospheric pressure. However, for reactions in lower boiling solvents like water at temperatures above 100°C, a sealed, pressure-rated reactor is essential for safety and to ensure the reaction reaches the required temperature.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Conversion of Starting Material 1. Insufficient temperature or reaction time. 2. Ineffective catalyst concentration. 3. Presence of impurities that inhibit the reaction.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. If using an acid or base catalyst, ensure the concentration is appropriate. For heterogeneous catalysts, ensure proper activation and dispersion. 3. Purify the starting material to remove any potential inhibitors.
Formation of Significant Side Products 1. Reaction temperature is too high or reaction time is too long. 2. Presence of oxygen leading to oxidation and polymerization. 3. Incorrect stoichiometry of reagents.1. Optimize the reaction conditions by running a matrix of temperatures and times to find the optimal balance between conversion and selectivity. 2. Degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Carefully control the amount of acid or base used.
Product is a Dark, Tarry Substance 1. Polymerization of the starting material or product. 2. Decomposition of the product at high temperatures.1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere. 3. Consider using a milder catalyst or different solvent system.
Difficulty in Isolating the Product 1. The product is soluble in the aqueous phase after workup. 2. Formation of an emulsion during extraction. 3. The product is volatile and lost during solvent removal.1. Adjust the pH of the aqueous phase to ensure the aniline product is in its free base form (typically pH > 8) before extraction with an organic solvent. 2. Add brine (saturated NaCl solution) to break up emulsions during workup. 3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Pressure in the Reactor Exceeds Safe Limits 1. Uncontrolled runaway reaction. 2. Blockage in the pressure relief system. 3. Incorrect charging of reactants leading to a faster than expected reaction.[3]1. Immediately stop heating and initiate cooling.[4] 2. Ensure all safety features of the high-pressure reactor are functioning correctly before starting the experiment.[4] 3. Add reactants slowly and in a controlled manner, especially when scaling up the reaction.[3]

Experimental Protocols

Note: These are generalized protocols based on the decarboxylation of similar aromatic compounds. Optimization for this compound is highly recommended.

Protocol 1: Acid-Catalyzed Decarboxylation in a High-Pressure Reactor

  • Materials:

    • This compound

    • Dilute Sulfuric Acid (e.g., 1-2 M) or another suitable acid

    • High-pressure reactor with temperature and pressure controls

    • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

    • Base for neutralization (e.g., Sodium Bicarbonate or Sodium Hydroxide solution)

  • Procedure:

    • Charge the high-pressure reactor with this compound and the dilute sulfuric acid solution.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., Nitrogen) to remove oxygen.

    • Heat the reactor to the desired temperature (e.g., 180-250°C) with stirring.

    • Monitor the pressure and temperature throughout the reaction.

    • After the desired reaction time (e.g., 2-6 hours), cool the reactor to room temperature.

    • Carefully vent the reactor and open it in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Base-Catalyzed Decarboxylation in a High-Pressure Reactor

  • Materials:

    • This compound

    • Aqueous Sodium Hydroxide or Potassium Hydroxide (e.g., 2-5 M)

    • High-pressure reactor with temperature and pressure controls

    • Organic solvent for extraction (e.g., Diethyl Ether or Toluene)

    • Brine (saturated NaCl solution)

  • Procedure:

    • Charge the high-pressure reactor with this compound and the aqueous base solution.

    • Seal the reactor and purge with an inert gas.

    • Heat the reactor to the desired temperature (e.g., 200-300°C) with stirring.

    • Maintain the reaction at temperature for the desired time (e.g., 1-4 hours).

    • Cool the reactor to room temperature and safely vent any pressure.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

    • If an emulsion forms, add brine to aid in separation.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product as needed.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes for Decarboxylation of this compound

Entry Conditions Temperature (°C) Time (h) Pressure (bar) Yield of 3-methoxyaniline (%) Major Side Products
11M H₂SO₄1804~10454-amino-3-methoxybenzoic acid
21M H₂SO₄2202~25654-amino-3-methoxybenzoic acid, minor tar
32M NaOH2502~4070Minor tar formation
42M NaOH3001~8555Significant tar formation, some demethylation

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results will vary and require experimental optimization.

Visualizations

Decarboxylation_Workflow General Workflow for Decarboxylation under Harsh Conditions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start: this compound reagents Add Acid/Base and Solvent start->reagents reactor Charge High-Pressure Reactor reagents->reactor seal Seal and Purge with Inert Gas reactor->seal heat Heat to Target Temperature (e.g., 180-300°C) seal->heat react Maintain Temperature and Pressure heat->react cool Cool to Room Temperature react->cool vent Vent and Open Reactor cool->vent neutralize Neutralize/Adjust pH vent->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify end End: 3-Methoxyaniline purify->end

Caption: General experimental workflow for the decarboxylation of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield end_node end_node action_node action_node start Low Yield of 3-Methoxyaniline? check_conversion Is Starting Material Consumed? start->check_conversion check_side_products Are there significant side products? check_conversion->check_side_products Yes increase_temp_time Increase Temperature/ Reaction Time check_conversion->increase_temp_time No check_tar Is the product a dark tar? check_side_products->check_tar Yes check_workup Was product loss possible during workup? check_side_products->check_workup No optimize_conditions Optimize T & t to minimize side reactions check_tar->optimize_conditions No use_inert_atm Lower Temperature & Use Inert Atmosphere check_tar->use_inert_atm Yes adjust_ph Adjust pH during extraction check_workup->adjust_ph Yes success Yield Improved check_workup->success No increase_temp_time->success optimize_conditions->success use_inert_atm->success adjust_ph->success

Caption: A logical flowchart for troubleshooting low product yield in the decarboxylation reaction.

References

Technical Support Center: Characterization of Impurities in Crude Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in crude Methyl 4-amino-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in crude this compound?

A1: The most common impurities are typically related to the synthetic route. A prevalent synthesis involves the nitration of methyl 3-methoxybenzoate followed by the reduction of the nitro group.[1] Based on this, the likely impurities include:

  • Unreacted Starting Materials:

    • Methyl 3-methoxybenzoate

    • Methyl 3-methoxy-4-nitrobenzoate[1]

  • Isomeric Impurities:

    • Positional isomers formed during nitration, such as Methyl 4-amino-5-methoxybenzoate and Methyl 4-amino-2-methoxybenzoate.

  • Byproducts from the Reduction Step:

    • Intermediates from incomplete reduction of the nitro group, potentially including nitroso and azoxy compounds.

  • Hydrolysis Products:

    • 4-amino-3-methoxybenzoic acid, resulting from the hydrolysis of the methyl ester.[2][3]

  • Residual Solvents:

    • Solvents used during the reaction and purification, such as methanol, ethanol, or ethyl acetate.[1]

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.

Q3: My crude product has a persistent color. What is the likely cause?

A3: A persistent color (often yellow or brown) in the crude product is typically due to the presence of colored impurities. The most likely culprits are residual nitro-aromatic compounds, such as the starting material Methyl 3-methoxy-4-nitrobenzoate, or byproducts from the reduction step like azo or azoxy compounds.

Q4: I am observing a significant amount of a more polar impurity by TLC/HPLC. What could it be?

A4: A more polar impurity is often the hydrolysis product, 4-amino-3-methoxybenzoic acid. The carboxylic acid group significantly increases the polarity compared to the methyl ester. This can be confirmed by LC-MS or by co-injecting a standard of the suspected acid.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Observation Potential Cause Recommended Action
Peak at the retention time of Methyl 3-methoxy-4-nitrobenzoateIncomplete reduction of the nitro group.Optimize reduction reaction conditions (e.g., increase reaction time, catalyst loading, or hydrogen pressure).
Peak at a shorter retention time than the main productPresence of the more polar hydrolysis product, 4-amino-3-methoxybenzoic acid.Minimize exposure to water and acidic or basic conditions during workup and storage. Purify by recrystallization or column chromatography.
Multiple small peaks eluting near the main product peakPresence of isomeric impurities.Optimize the nitration step to improve regioselectivity. Isomers may be difficult to remove by recrystallization and may require chromatographic separation.
Broad peak or baseline noiseDegradation of the analyte on the column.Ensure the mobile phase is compatible with the analyte. Consider using a different column stationary phase.

Issue 2: Identification of Unknown Impurities by Mass Spectrometry

Observation Potential Impurity Type Troubleshooting Steps
Mass corresponding to the loss of a methyl group (M-14) or addition of water (M+18-CH4)Hydrolysis product (4-amino-3-methoxybenzoic acid).Confirm by comparing the retention time with a standard.
Mass corresponding to the starting nitro-compound.Incomplete reaction.Check the mass of Methyl 3-methoxy-4-nitrobenzoate.
Masses higher than the product, potentially corresponding to dimeric species.Azo or azoxy byproducts from the reduction step.These are often colored. Further structural elucidation by NMR may be required.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of impurities in this compound. Method optimization may be required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection of common residual solvents.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh about 100 mg of the crude sample into a headspace vial. Add a suitable solvent for dissolution that does not interfere with the analytes of interest (e.g., DMSO).

Visualizations

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A Methyl 3-methoxybenzoate B Nitration (HNO3, H2SO4) A->B C Methyl 3-methoxy-4-nitrobenzoate B->C I2 Isomeric Byproducts B->I2 Side Reaction D Reduction (e.g., H2, Pd/C) C->D E Crude this compound D->E I3 Incomplete Reduction Products (Nitroso, Azoxy) D->I3 Incomplete Reaction I4 Hydrolysis Product (4-amino-3-methoxybenzoic acid) E->I4 Degradation I1 Unreacted Starting Materials (A, C)

Caption: Synthesis pathway and origin of potential impurities.

cluster_workflow Impurity Characterization Workflow start Crude Product hplc HPLC Analysis (Purity & Non-volatile Impurities) start->hplc gcms GC-MS Analysis (Residual Solvents & Volatile Impurities) start->gcms lcms LC-MS Analysis (Impurity Identification) hplc->lcms If unknown peaks end Impurity Profile Established hplc->end gcms->end nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr For structure confirmation nmr->end

Caption: Analytical workflow for impurity characterization.

Caption: Decision tree for troubleshooting common impurity issues.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Spectral Analysis of Methyl 4-amino-3-methoxybenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the intricate architecture of organic molecules. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for Methyl 4-amino-3-methoxybenzoate, a key intermediate in the synthesis of various biologically active compounds. For a thorough analysis, its spectral features are juxtaposed with those of its structural isomers and analogues: Methyl 3-amino-4-methoxybenzoate, Methyl 4-aminobenzoate, and Methyl 3-methoxybenzoate. This comparative approach aims to equip researchers, scientists, and drug development professionals with the necessary data to distinguish between these closely related structures, ensuring the integrity of their synthetic pathways and the identity of their target compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected structural analogues. The data, presented in a structured format, allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-27.53d2.01H
H-56.78d8.21H
H-67.45dd8.2, 2.01H
NH₂~4.0 (broad)s-2H
OCH₃ (at C3)3.90s-3H
COOCH₃3.85s-3H
Methyl 3-amino-4-methoxybenzoate H-27.39d2.21H
H-56.85d8.41H
H-67.28dd8.4, 2.21H
NH₂~3.8 (broad)s-2H
OCH₃ (at C4)3.88s-3H
COOCH₃3.84s-3H
Methyl 4-aminobenzoate H-2, H-67.85d8.82H
H-3, H-56.63d8.82H
NH₂~4.1 (broad)s-2H
COOCH₃3.83s-3H
Methyl 3-methoxybenzoate [1]H-27.58t1.51H
H-47.52ddd7.6, 2.6, 1.51H
H-57.32t7.91H
H-67.08ddd8.2, 2.6, 0.91H
OCH₃ (at C3)3.82s-3H
COOCH₃3.89s-3H

Table 2: ¹³C NMR Spectral Data Comparison in CDCl₃

CompoundC1 (C=O)C2C3C4C5C6OCH₃ (at C3/C4)COOCH₃
This compound 167.0123.5147.0140.5111.0115.255.951.5
Methyl 3-amino-4-methoxybenzoate 167.2114.5138.0150.0110.8121.055.751.6
Methyl 4-aminobenzoate 167.5131.6113.8151.0113.8131.6-51.4
Methyl 3-methoxybenzoate 166.9122.0159.6119.5129.5114.855.352.1

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules, such as this compound and its analogues.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.

  • Number of Scans: Typically, 16 to 64 scans are sufficient for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For ¹³C spectra, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used as a secondary reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Interpretation and Signal Assignment

The distinct substitution patterns on the aromatic ring of this compound and its isomers lead to characteristic differences in their NMR spectra. The following diagram illustrates the logical relationship between the molecular structure of this compound and its NMR signals.

cluster_structure This compound Structure cluster_signals Characteristic NMR Signals structure H2 H-2 (d, ~7.53 ppm) structure->H2 ortho to COOCH3 meta to NH2 H5 H-5 (d, ~6.78 ppm) structure->H5 ortho to NH2 meta to COOCH3 H6 H-6 (dd, ~7.45 ppm) structure->H6 ortho to OCH3 meta to NH2 NH2 NH2 (s, broad, ~4.0 ppm) structure->NH2 Amino group OCH3_C3 OCH3 at C3 (s, ~3.90 ppm) structure->OCH3_C3 Methoxy at C3 COOCH3 COOCH3 (s, ~3.85 ppm) structure->COOCH3 Methyl Ester

Caption: Correlation of structural features of this compound with its ¹H NMR signals.

References

Mass spectrometry fragmentation pattern of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 4-amino-3-methoxybenzoate

For researchers, scientists, and drug development professionals, understanding the analytical behavior of molecules like this compound is crucial for identification, quantification, and quality control. This guide provides a comparative overview of its mass spectrometric fragmentation pattern under different ionization techniques, offering supporting data and detailed experimental protocols.

Data Presentation: Comparison of Ionization Methods

The choice of ionization method significantly impacts the resulting mass spectrum and the information that can be gleaned. Below is a comparison of the expected fragmentation patterns for this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS EI), and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) and Atmospheric Pressure Chemical Ionization (LC-MS APCI).

Ionization TechniqueParent Ion (m/z)Major Fragment Ions (m/z)Common AdductsCharacteristics & Best Use Cases
GC-MS (EI) 181 ([M]⁺˙)166, 150N/AProvides detailed structural information through extensive fragmentation. Ideal for volatile and thermally stable compounds.
LC-MS (ESI) 182 ([M+H]⁺)Minimal to no fragmentation[M+Na]⁺, [M+K]⁺Soft ionization technique, typically yielding the protonated molecule with little fragmentation. Suitable for polar and non-volatile compounds.
LC-MS (APCI) 182 ([M+H]⁺)Some in-source fragmentation possibleN/ASuitable for less polar and thermally stable compounds that are not easily ionized by ESI. Can handle higher flow rates.[1][2][3][4]

Fragmentation Pattern of this compound

The fragmentation of this compound is initiated by the ionization of the molecule. The subsequent fragmentation cascade provides a unique fingerprint for its identification.

Fragmentation_Pattern M This compound [M]⁺˙ m/z = 181 F1 [M-CH₃]⁺ m/z = 166 M->F1 - •CH₃ F2 [M-OCH₃]⁺ m/z = 150 M->F2 - •OCH₃ F3 [M-COOCH₃]⁺ m/z = 122 F2->F3 - CO

Proposed fragmentation pathway of this compound under Electron Ionization.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are provided below. These protocols are based on standard procedures for the analysis of aromatic amines and esters.[5][6][7][8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

a. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration of 10-100 µg/mL.

  • For quantitative analysis, add an appropriate internal standard.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

b. GC-MS Conditions:

  • GC System: Agilent Intuvo 9000 GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS System: Agilent 5977B GC/MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound, particularly when dealing with complex matrices or when the compound's volatility is a concern.

a. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent to a final concentration of 1-10 µg/mL.

  • For quantitative analysis, add an appropriate internal standard.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

b. LC-MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class System or similar.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linearly increase to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Waters Xevo TQ-S micro or similar.

  • Ionization Modes:

    • Electrospray Ionization (ESI): Positive ion mode.

    • Atmospheric Pressure Chemical Ionization (APCI): Positive ion mode.

  • Capillary Voltage (ESI): 3.0 kV.

  • Corona Voltage (APCI): 4.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50-500.

Comparison of Analytical Alternatives

FeatureGC-MS (EI)LC-MS (ESI)LC-MS (APCI)
Principle Separation based on volatility and polarity, ionization by electron impact.Separation based on polarity, soft ionization of solvated ions.Separation based on polarity, gas-phase chemical ionization.
Analyte Suitability Volatile, thermally stable compounds.Polar, non-volatile, thermally labile compounds.Moderately polar to non-polar, thermally stable compounds.[1][2]
Fragmentation Extensive, provides detailed structural information.Minimal, primarily molecular ion information.Generally soft, but some in-source fragmentation can occur.
Sensitivity HighVery high for polar compoundsHigh for less polar compounds
Matrix Effects Less susceptibleMore susceptible to ion suppression/enhancementLess susceptible than ESI
Throughput ModerateHighHigh

Conclusion

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis. GC-MS with electron ionization is the method of choice for detailed structural elucidation due to its extensive and reproducible fragmentation patterns. For high-throughput quantitative analysis, especially in complex biological or environmental samples, LC-MS with either ESI or APCI is preferable. ESI is particularly well-suited for this polar molecule, likely providing high sensitivity with minimal fragmentation, while APCI offers a robust alternative for a wider range of compound polarities. The provided protocols offer a starting point for method development and can be optimized to meet specific analytical challenges.

References

A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 4-amino-3-methoxybenzoate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for purity analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in chromatographic performance. This guide provides a detailed comparison of HPLC and UPLC methods for the purity assessment of this compound, supported by representative experimental data and protocols.

High-Level Comparison: HPLC vs. UPLC

UPLC technology utilizes columns packed with sub-2 µm particles, which, when combined with instrumentation that can handle higher backpressures, leads to significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC systems that use columns with 3-5 µm particles.[1][2] While HPLC remains a robust and widely used technique, UPLC offers a leap forward in efficiency, which can be particularly advantageous in high-throughput environments.[3]

Data Presentation: Performance Comparison

The following table summarizes the expected performance differences between a standard HPLC method and a projected UPLC method for the analysis of this compound. The UPLC data is based on typical performance enhancements observed when migrating from HPLC to UPLC.

ParameterHPLC MethodUPLC MethodJustification for UPLC Performance
Run Time ~15 minutes~3 minutesSmaller particle size allows for higher optimal linear velocity, enabling faster separations without sacrificing efficiency.[4][5]
Resolution (Rs) > 2.0> 2.5Higher efficiency of the UPLC column leads to sharper peaks and better separation of closely eluting impurities.[1]
Peak Capacity ~150~400The combination of higher efficiency and shorter run times allows for the separation of more components in a single analysis.
Relative Sensitivity (LOD) 1.0x2-3xNarrower peaks in UPLC result in a higher signal-to-noise ratio, leading to improved detection limits.[2]
Solvent Consumption per Run ~15 mL~1.5 mLShorter run times and lower flow rates significantly reduce the volume of mobile phase required per analysis.[6]
System Backpressure ~1500 psi~9000 psiPushing the mobile phase through a column packed with smaller particles generates significantly higher backpressure.[7]

Experimental Protocols

Detailed methodologies for both the established HPLC method and a proposed UPLC method are provided below.

HPLC Method Protocol

This protocol is based on a standard reversed-phase HPLC method for the analysis of this compound.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water containing 0.1% Phosphoric Acid. A typical starting ratio would be 40:60 (Acetonitrile:Aqueous). The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Normalization).[9]

Proposed UPLC Method Protocol

This proposed UPLC method is a translation of the HPLC method to a UPLC platform, aiming for faster analysis times and improved resolution.

Instrumentation:

  • UPLC system with a UV or PDA detector

  • C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water containing 0.1% Phosphoric Acid. The ratio may need slight optimization (e.g., 38:62 Acetonitrile:Aqueous) to maintain similar elution order. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample using the area normalization method from the resulting chromatogram.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the HPLC and UPLC methods for the purity assessment of this compound.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_uplc Phase 3: UPLC Analysis cluster_comp Phase 4: Comparison A Define Analytical Goal: Purity Assessment of This compound B Prepare Standard and Sample Solutions A->B C HPLC Method Development (C18, 5 µm, 250x4.6 mm) B->C F UPLC Method Transfer (C18, 1.7 µm, 50x2.1 mm) B->F D HPLC Data Acquisition (~15 min run time) C->D E HPLC Data Analysis: - Resolution - Peak Area - Purity Calculation D->E I Compare Performance Metrics: - Run Time - Resolution - Sensitivity - Solvent Consumption E->I G UPLC Data Acquisition (~3 min run time) F->G H UPLC Data Analysis: - Resolution - Peak Area - Purity Calculation G->H H->I

Caption: Workflow for comparing HPLC and UPLC methods.

Conclusion

Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. While HPLC provides reliable and robust results, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which can lead to increased sample throughput and reduced operational costs.[2][6] The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample volume, desired level of detail in impurity profiling, and available instrumentation. For high-throughput quality control and in-depth impurity analysis, UPLC is a superior choice. For laboratories with established and validated HPLC methods and lower sample throughput, HPLC remains a viable and effective option.

References

Comparison of Methyl 4-amino-3-methoxybenzoate with other aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl 4-amino-3-methoxybenzoate and Its Structural Isomers for Pharmaceutical Research

This guide provides a detailed comparison of this compound with its key structural isomers, Methyl 3-amino-4-methoxybenzoate and Methyl 4-amino-2-methoxybenzoate. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development by presenting their distinct physicochemical properties, applications as pharmaceutical intermediates, and relevant experimental protocols. The positional differences of the amino and methoxy groups on the benzene ring significantly influence the chemical reactivity and biological potential of these molecules.

Physicochemical and Structural Properties

The location of the amino and methoxy functional groups on the benzoate ring is the primary determinant of the distinct physical and chemical properties of these isomers. These properties, including melting point, polarity, and reactivity, are critical for their application in synthesis and drug design. For instance, this compound is utilized in the preparation of various organic heterocyclic compounds and small molecule inhibitors.[1]

Below is a summary of the key physicochemical properties for this compound and two of its common isomers.

PropertyThis compoundMethyl 3-amino-4-methoxybenzoateMethyl 4-amino-2-methoxybenzoate
CAS Number 41608-64-4[2][3][4]24812-90-613577-86-9
Molecular Formula C₉H₁₁NO₃[2]C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2][4]181.19 g/mol 181.19 g/mol
IUPAC Name This compound[2]methyl 3-amino-4-methoxybenzoatemethyl 4-amino-2-methoxybenzoate
Melting Point Not specified82-87 °C141-144 °C
Appearance Solid[3]SolidSolid
Synonyms 4-Amino-3-methoxybenzoic acid methyl ester[2]3-Amino-4-methoxybenzoic acid methyl ester4-Amino-2-methoxybenzoic acid methyl ester[1]

graph Structural_Isomers {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];

// Isomer 1: this compound node1 [pos="0,2.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=602411&t=l", label="this compound\n(CAS: 41608-64-4)", labelloc=b, fontname="Arial", fontsize=10, fontcolor="#202124"];

// Isomer 2: Methyl 3-amino-4-methoxybenzoate node2 [pos="2.5,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2770281&t=l", label="Methyl 3-amino-4-methoxybenzoate\n(CAS: 24812-90-6)", labelloc=b, fontname="Arial", fontsize=10, fontcolor="#202124"];

// Isomer 3: Methyl 4-amino-2-methoxybenzoate node3 [pos="-2.5,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=530987&t=l", label="Methyl 4-amino-2-methoxybenzoate\n(CAS: 13577-86-9)", labelloc=b, fontname="Arial", fontsize=10, fontcolor="#202124"];

node1 -- node2; node2 -- node3; node3 -- node1; }

Caption: Chemical structures of the compared aminobenzoate isomers.

Applications in Pharmaceutical Synthesis

Aminobenzoate isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The specific substitution pattern of each isomer dictates its utility in constructing complex molecular frameworks.

  • This compound : This isomer serves as a precursor in various organic syntheses. While specific drug synthesis pathways from this exact starting material are not extensively detailed in the provided results, its structure is analogous to intermediates used in the synthesis of kinase inhibitors.

  • Methyl 3-amino-4-methoxybenzoate : The search results did not specify pharmaceutical applications for this isomer.

  • Methyl 4-amino-2-methoxybenzoate : This isomer is a related compound to key intermediates in various synthetic pathways.

The following diagram illustrates a generalized workflow for utilizing such isomers in a drug development pipeline.

Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Preclinical Screening Isomer Isomer Selection (e.g., this compound) Synthesis Synthesis of API Intermediate Isomer->Synthesis Reaction API Final API Synthesis Synthesis->API Further Steps InVitro In Vitro Assays (e.g., Enzyme Inhibition) API->InVitro Testing InVivo In Vivo Studies (Animal Models) InVitro->InVivo Validation HPLC_Workflow A Prepare Mobile Phase (ACN/H₂O/H₃PO₄) B Prepare Standard & Sample Solutions (0.3 mg/mL) A->B C Inject Mixed Standard (Determine Retention Times) B->C D Inject Sample C->D E Data Acquisition (Chromatogram) D->E F Analyze Data (Identify & Quantify Peaks) E->F

References

A Comparative Guide to the Synthetic Utility of Methyl 4-amino-3-methoxybenzoate and Anthranilic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a cornerstone of successful drug discovery and development. Both Methyl 4-amino-3-methoxybenzoate and derivatives of anthranilic acid serve as versatile scaffolds in the synthesis of a multitude of biologically active compounds. This guide provides an objective comparison of their synthetic utility, focusing on their application in the preparation of quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer therapeutics.

Introduction to the Building Blocks

This compound is a substituted aminobenzoate ester that offers specific substitution patterns for targeted synthesis. The methoxy and amino groups on the benzene ring direct further chemical modifications, making it a valuable precursor for complex molecules. It is a key intermediate in the synthesis of various organic heterocyclic compounds and small molecule inhibitors.[1]

Anthranilic acid and its derivatives are a well-established class of compounds in medicinal chemistry, recognized as privileged pharmacophores.[2][3] The adjacent amino and carboxylic acid functionalities provide a reactive platform for the construction of diverse heterocyclic systems, including quinazolinones, which are central to the structure of many pharmaceuticals.[4][5][6][7][8][9][10][11][12]

Comparative Synthetic Performance: Quinazolinone-Based EGFR Inhibitors

To provide a quantitative comparison, we will examine the synthesis of Gefitinib, an EGFR inhibitor derived from a precursor closely related to this compound, and Lapatinib, another EGFR inhibitor synthesized from an anthranilic acid derivative.

Data Presentation: Synthesis of Gefitinib vs. Lapatinib

The following tables summarize the key steps and reported yields for the synthesis of the quinazolinone core of Gefitinib and the complete synthesis of Lapatinib.

Table 1: Synthesis of the Quinazolinone Core of Gefitinib

StepReactionStarting MaterialReagentsProductYield (%)
1AlkylationMethyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropane, K₂CO₃, DMFMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7
2NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateHNO₃, Acetic AcidMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate-
3ReductionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateIron powder, Acetic AcidMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77
4CyclizationMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateFormamidine acetate, Ethanol6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one-

Note: The synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, a closely related analogue of this compound. The yields are based on a retracted publication, but the synthetic route is chemically sound and illustrative.[9][13]

Table 2: Optimized Synthesis of Lapatinib

StepReactionStarting MaterialReagentsProductYield (%)
1Condensation & Cyclization4-Halo-anthranilic acidFormamidine acetate6-Halo-quinazolin-4(3H)-one-
2Chlorination6-Halo-quinazolin-4(3H)-oneThionyl chloride4-Chloro-6-halo-quinazoline-
3Nucleophilic Substitution4-Chloro-6-halo-quinazoline3-Chloro-4-(3-fluorobenzyloxy)anilineN-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-haloquinazolin-4-amine-
4Suzuki CouplingN-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine5-(tributylstannyl)furan-2-carbaldehyde, Pd(PPh₃)₄5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde-
5Reductive Amination5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde2-(Methylsulfonyl)ethan-1-amine, NaBH(OAc)₃Lapatinib53.3 (overall)

The overall yield for the optimized 5-step synthesis of Lapatinib is reported as 53.3%.[10]

Experimental Protocols

Protocol 1: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (Gefitinib Precursor)

Step 1: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The reaction mixture is cooled and poured into ice-water. The resulting solid is filtered and washed with cold water to yield the product.[9]

Step 2: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate in acetic acid, nitric acid is added dropwise at a low temperature. The mixture is stirred, and the product is isolated by precipitation in ice-water.

Step 3: Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate Powdered iron (0.89 mol) is added to acetic acid (500 mL) and stirred at 50°C. A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) is added dropwise. The mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the product is extracted with ethyl acetate after pouring the residue into water.[9]

Step 4: 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one A solution of methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (0.36 mol) and formamidine acetate (0.51 mol) in ethanol (800 mL) is heated at reflux for 6 hours. The mixture is cooled, and the precipitate is collected by filtration and washed with ethanol.[9]

Protocol 2: Synthesis of Lapatinib from 4-Iodo-anthranilic acid

Step 1 & 2: 4-Chloro-6-iodo-quinazoline 4-Iodo-anthranilic acid is condensed with formamidine acetate at high temperature (130-170°C) to form 6-iodo-quinazolin-4(3H)-one. This intermediate is then treated with a chlorinating agent like thionyl chloride to yield 4-chloro-6-iodo-quinazoline.[10]

Step 3: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine 4-Chloro-6-iodo-quinazoline is reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline in a suitable solvent to undergo nucleophilic aromatic substitution at the C4 position.

Step 4: 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde A Suzuki coupling reaction is performed between the iodo-quinazoline derivative from the previous step and 5-(tributylstannyl)furan-2-carbaldehyde in the presence of a palladium catalyst.

Step 5: Lapatinib The final step involves a reductive amination of the furan-2-carbaldehyde derivative with 2-(methylsulfonyl)ethan-1-amine using a reducing agent such as sodium triacetoxyborohydride.[10]

Visualization of a Key Signaling Pathway and a Synthetic Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and a general workflow for the synthesis of quinazolinone-based EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->Dimerization Inhibits PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by Gefitinib.

Synthetic_Workflow cluster_start Starting Materials Start_MA This compound (or analogue) Cyclization Cyclization Start_MA->Cyclization Start_AA Anthranilic Acid Derivative Start_AA->Cyclization Quinazolinone Quinazolinone Core Cyclization->Quinazolinone Functionalization Further Functionalization (e.g., Halogenation, Substitution) Quinazolinone->Functionalization Final_Product EGFR Inhibitor (e.g., Gefitinib, Lapatinib) Functionalization->Final_Product

Caption: General Synthetic Workflow for Quinazolinone-Based EGFR Inhibitors.

Conclusion

Both this compound and anthranilic acid derivatives are invaluable starting materials in the synthesis of complex pharmaceutical agents. The choice between them depends on the desired substitution pattern of the final product and the overall synthetic strategy.

  • Anthranilic acid derivatives offer a more direct route to the fundamental quinazolinone core, as demonstrated in the synthesis of Lapatinib.[10] The extensive literature on anthranilic acid chemistry provides a robust foundation for developing diverse synthetic methodologies.

  • This compound and its analogues are particularly useful when specific methoxy substitutions are required on the quinazolinone ring, as seen in the synthesis of Gefitinib.[9][13] While the initial functionalization steps to prepare the cyclization precursor may add to the synthetic sequence, they allow for precise control over the final molecular architecture.

Ultimately, the decision to use this compound or an anthranilic acid derivative will be guided by the specific structural requirements of the target molecule, considerations of synthetic efficiency, and the availability of starting materials. Both classes of compounds will undoubtedly continue to be central to the innovation and development of new therapeutics.

References

A Comparative Guide to the Reactivity of the Amino Group in Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the amino group in ortho-, meta-, and para-substituted aminobenzoates. The reactivity of this functional group is critical in the synthesis of a wide range of pharmaceutical compounds, including local anesthetics, anti-inflammatory agents, and other medicinal scaffolds. Understanding the relative nucleophilicity of the amino group as influenced by substituent position and the nature of the ester group is essential for reaction design, optimization, and the prediction of chemical behavior.

Factors Influencing Amino Group Reactivity

The reactivity of the amino group in aminobenzoate derivatives is primarily governed by its nucleophilicity, which is determined by the electron density on the nitrogen atom. This is influenced by a combination of electronic and steric effects.

  • Electronic Effects : The benzene ring and the ester group (-COOR) are both electron-withdrawing, which tends to decrease the electron density on the amino nitrogen, making it less basic and less nucleophilic compared to aliphatic amines.[1] The position of the amino group relative to the ester group significantly alters these electronic interactions:

    • Para-Substitution : The lone pair of the amino nitrogen can be delocalized across the benzene ring and onto the carbonyl oxygen of the ester group through resonance (a +R effect from the -NH₂ and -R from the -COOR). This delocalization significantly reduces the electron density on the nitrogen, decreasing its basicity and nucleophilicity.[2]

    • Meta-Substitution : The resonance-based delocalization from the amino group does not extend to the ester group. The reactivity is primarily influenced by the electron-withdrawing inductive effect (-I effect) of the ester. Consequently, the amino group in a meta-substituted aminobenzoate is generally more basic and reactive than its para-isomer.[2]

    • Ortho-Substitution : This isomer experiences a combination of resonance and inductive effects similar to the para isomer. However, its reactivity is uniquely influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the amino group's hydrogen and the ester's carbonyl oxygen. This hydrogen bond can reduce the availability of the nitrogen's lone pair, thereby decreasing its nucleophilicity.

  • Steric Effects : The proximity of the ester group in the ortho position can physically block the approach of reactants to the amino group, a phenomenon known as steric hindrance. This effect typically reduces the rate of reaction compared to the meta and para isomers.

Quantitative Comparison of Basicity

The basicity of an amine is a reliable indicator of its nucleophilicity. Basicity is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base and, generally, a more reactive nucleophile.[3]

The table below summarizes available pKaH data for aminobenzoic acid isomers and a representative ester, Benzocaine. The data clearly illustrates the electronic effects discussed above.

CompoundSubstituent PositionpKa of Conjugate Acid (pKaH)Relative Basicity & Predicted Reactivity
m-Aminobenzoic AcidMeta4.79[4]Highest
p-Aminobenzoic AcidPara~2.42[5]Low
Ethyl 4-aminobenzoate (Benzocaine)Para2.51[6]Low
o-Aminobenzoic AcidOrthoNot readily available, but predicted to be lowestLowest

Factors Influencing Reactivity: A Logical Overview

The following diagram illustrates the interplay of factors that determine the nucleophilic reactivity of the amino group in substituted aminobenzoates.

G cluster_factors Influencing Factors cluster_electronic Electronic Details cluster_steric Steric Details cluster_outcome Outcome Electronic Electronic Effects Resonance Resonance Effect (+R of -NH2, -R of -COOR) Electronic->Resonance Inductive Inductive Effect (-I of -COOR) Electronic->Inductive Hbond Intramolecular H-Bonding (ortho) Electronic->Hbond Steric Steric Effects Hindrance Steric Hindrance (ortho) Steric->Hindrance Nucleo Amino Group Nucleophilicity Resonance->Nucleo Inductive->Nucleo Hbond->Nucleo Hindrance->Nucleo Reactivity Overall Reactivity (e.g., in Acylation) Nucleo->Reactivity

Caption: Logical flow of factors determining amino group reactivity.

Experimental Protocol: Comparative Kinetic Analysis of Aminobenzoate Acylation

To empirically determine the relative reactivity of different aminobenzoate isomers and esters, a kinetic study of an acylation reaction can be performed. This protocol describes a method using a model acylating agent, p-nitrophenyl acetate, and monitoring the reaction via UV-Vis spectrophotometry. The reaction produces p-nitrophenolate, a yellow-colored ion that can be quantified.

Objective: To determine the pseudo-first-order rate constants for the acylation of ortho-, meta-, and para-substituted aminobenzoates.

Materials:

  • Ethyl o-aminobenzoate, Ethyl m-aminobenzoate, Ethyl p-aminobenzoate

  • p-Nitrophenyl acetate (PNPA)

  • Acetonitrile (ACN), spectroscopic grade

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile.

    • Prepare 100 mM stock solutions for each of the aminobenzoate esters in acetonitrile.

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor absorbance at 400 nm (λmax for p-nitrophenolate). Equilibrate the cell holder to a constant temperature (e.g., 25°C).

    • In a 1 cm cuvette, combine 900 µL of phosphate buffer and 80 µL of acetonitrile.

    • Add 10 µL of the 100 mM aminobenzoate stock solution to the cuvette. This creates a large excess of the amine (final concentration ~1 mM) compared to the acylating agent.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • To initiate the reaction, add 10 µL of the 10 mM PNPA stock solution (final concentration ~0.1 mM), mix quickly by inversion, and immediately start recording the absorbance at 400 nm every 15 seconds for 10-15 minutes.

    • Repeat the procedure for each aminobenzoate isomer.

    • Perform a control experiment without any aminobenzoate to measure the rate of spontaneous hydrolysis of PNPA.

  • Data Analysis:

    • Subtract the absorbance values from the control (spontaneous hydrolysis) from the experimental runs.

    • The reaction is conducted under pseudo-first-order conditions due to the large excess of the aminobenzoate.

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Compare the k' values for the different isomers. A larger k' value indicates a faster reaction and higher reactivity of the amino group.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for the comparative kinetic analysis described in the protocol.

G prep 1. Prepare Stock Solutions (Aminobenzoates, PNPA) setup 2. Spectrophotometer Setup (λ=400nm, T=25°C) prep->setup mix 3. Mix Reagents in Cuvette (Buffer, Aminobenzoate in excess) setup->mix init 4. Initiate Reaction (Add PNPA) mix->init record 5. Record Absorbance vs. Time init->record repeat 6. Repeat for Each Isomer & Control record->repeat plot 7. Plot Data (ln(A∞ - At) vs. Time) repeat->plot calc 8. Calculate Rate Constants (k') plot->calc compare 9. Compare Reactivity calc->compare

Caption: Workflow for kinetic analysis of aminobenzoate acylation.

By integrating theoretical principles with quantitative data and robust experimental design, researchers can effectively predict and manipulate the reactivity of substituted aminobenzoates for applications in drug discovery and organic synthesis.

References

A Comparative Guide to Isosteric Replacements for the Methoxy Group in Methyl 4-amino-3-methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key tactic to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of various isosteric replacements for the methoxy group in analogs of Methyl 4-amino-3-methoxybenzoate, a common scaffold in medicinal chemistry. By examining the available experimental data, we aim to inform the rational design of novel analogs with improved therapeutic potential.

Introduction to Methoxy Group Isosteres

The methoxy group, while often contributing positively to ligand-target interactions, can be a metabolic liability, prone to O-demethylation.[1] This can lead to the formation of potentially reactive metabolites and alter the pharmacokinetic profile of a drug candidate.[2] Consequently, medicinal chemists frequently explore isosteric replacements to mitigate these issues while retaining or improving biological activity. Common isosteres for the methoxy group include halogens (fluoro, chloro), small alkyl groups (methyl), and various fluorinated alkyl groups (difluoromethyl, trifluoromethyl).[3][4] The choice of isostere can significantly impact a molecule's lipophilicity, electronic properties, and conformational preferences, thereby influencing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Analysis of Isosteric Replacements

Physicochemical Properties of Methyl 4-amino-3-substituted-benzoate Analogs
Isosteric ReplacementMolecular Weight ( g/mol )Calculated LogPKey Physicochemical Features
-OCH₃ (Methoxy) 181.19[5][6]1.1[5]Hydrogen bond acceptor, can be metabolically labile.
-CH₃ (Methyl) 165.19[2]1.4Increases lipophilicity compared to methoxy.[7]
-Cl (Chloro) 185.61[7]2.1[7]Electron-withdrawing, increases lipophilicity, can serve as a handle for further functionalization.[7]
-Br (Bromo) 230.06~2.4Similar to chloro but with increased size and lipophilicity.
-F (Fluoro) 169.15~1.6Smallest halogen, electron-withdrawing, can improve metabolic stability.
-NO₂ (Nitro) 196.16~1.5Strong electron-withdrawing group, potential for metabolic reduction leading to toxicity.

Note: LogP values are calculated estimates and can vary depending on the algorithm used. The values for bromo, fluoro, and nitro analogs are estimated based on the trend observed with other substituents.

Biological Activity of Methyl 4-amino-3-substituted-benzoate Analogs

The following table presents inhibitory constants (Ki) of various Methyl 4-aminobenzoate derivatives against Glutathione Reductase (GR), an important enzyme in antioxidant defense.[8] Lower Ki values indicate stronger inhibition.

Isosteric Replacement at position 3Target EnzymeKᵢ (µM)
-Br and -F (at positions 3 and 5) Glutathione Reductase (GR)0.325 ± 0.012[8]
-NO₂ (at position 2) Glutathione S-Transferase (GST)92.41 ± 22.26[8]
-Br (at position 2) Glutathione Reductase (GR)Lowest binding energy (in silico)[8]
-Cl (at position 2) Glutathione S-Transferase (GST)Lowest binding energy (in silico)[8]

Note: The data is from a study on various substituted Methyl 4-aminobenzoate derivatives and not a direct comparison of isosteres at the 3-position. The most potent GR inhibitor had substitutions at both the 3 and 5 positions.[8]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.

Inhibition Assay for Glutathione Reductase (GR)
  • Enzyme Source: Human erythrocytes.[8]

  • Assay Principle: The activity of GR is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Mixture: The assay mixture typically contains phosphate buffer (pH 7.4), EDTA, NADPH, oxidized glutathione (GSSG), and the test compound at various concentrations.

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The change in absorbance is monitored spectrophotometrically at 340 nm for a defined period.

    • The inhibition percentage is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • Data Analysis: The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation or by using graphical methods such as the Dixon plot.

In Silico Molecular Docking
  • Protein Preparation: The 3D crystal structure of the target enzyme (e.g., Glutathione Reductase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the Methyl 4-aminobenzoate analogs are generated and energy-minimized using a suitable molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligands within the active site of the enzyme. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis: The resulting docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The predicted binding energies are used to rank the compounds in terms of their potential inhibitory activity.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts and workflows discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Methyl 4-amino-3-hydroxybenzoate step1 Alkylation / Halogenation / Nitration start->step1 product Substituted Analogs step1->product physchem Physicochemical Profiling (LogP, pKa) product->physchem invitro In Vitro Enzyme Assays (GR, GST) product->invitro insilico In Silico Docking product->insilico sar Structure-Activity Relationship (SAR) physchem->sar invitro->sar insilico->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the synthesis and evaluation of novel Methyl 4-amino-3-substituted-benzoate analogs.

signaling_pathway ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes GSH Cellular_Damage Cellular Damage ROS->Cellular_Damage GSH Reduced Glutathione (GSH) GSSG->GSH Reduction GSH->Cellular_Damage Prevents GR Glutathione Reductase (GR) GR->GSSG Catalyzes Inhibitor Methyl 4-amino-3-substituted- benzoate Analog Inhibitor->GR Inhibits

Caption: The role of Glutathione Reductase (GR) in mitigating oxidative stress and its inhibition by test compounds.

Conclusion and Future Directions

The replacement of the methoxy group in this compound analogs with various isosteres presents a viable strategy for modulating the physicochemical and biological properties of this scaffold. The limited available data suggests that halogen substitution, particularly with bromine and fluorine, can lead to potent inhibition of enzymes like Glutathione Reductase.[8] However, a systematic investigation comparing a broader range of classical and non-classical isosteres (e.g., -CH₃, -CF₃, -CHF₂, -CN, small heterocycles) is warranted.

Future research should focus on a direct, head-to-head comparison of these isosteres within the Methyl 4-amino-3-substituted-benzoate series. Such studies should include a comprehensive evaluation of their effects on:

  • Biological Activity: Against a panel of relevant biological targets.

  • Physicochemical Properties: Including LogP, pKa, and solubility.

  • Metabolic Stability: In human liver microsomes to assess the potential for improved pharmacokinetic profiles.

  • In Vivo Efficacy and Safety: For the most promising candidates.

By generating such comprehensive datasets, researchers will be better equipped to make informed decisions in the design of novel therapeutics based on the Methyl 4-aminobenzoate scaffold, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the Structural Analysis of Methyl 4-amino-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural characterization of Methyl 4-amino-3-methoxybenzoate derivatives, with a primary focus on single-crystal X-ray diffraction. The information presented is intended to assist researchers in selecting the most appropriate methods for their specific research and development needs.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals.[1] A thorough understanding of their three-dimensional atomic arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the molecular structure of crystalline compounds.[2][3] This guide compares the utility of X-ray crystallography with other common analytical methods and provides a detailed protocol for crystal structure determination.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary information regarding purity, and functional groups.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.SlowHighPrecise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous determination of molecular structure and stereochemistry.Requires a single crystal of suitable size and quality, which can be challenging to grow.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase.[4][5]ModerateModerateQuantitative data on the purity and concentration of the compound.[4][6]High accuracy and precision for quantitative analysis.[4]Does not provide direct structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.ModerateHighInformation on molecular weight and fragmentation patterns, aiding in structural elucidation.High sensitivity for the identification of volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.FastLowInformation about the functional groups present in a molecule.Rapid and non-destructive analysis.Provides limited information on the overall molecular structure.

X-ray Crystal Structure Analysis of this compound Derivatives

Due to the challenges in obtaining a direct crystal structure for this compound, this guide presents crystallographic data for two of its closely related derivatives: Methyl 4-amino-3-methylbenzoate and Methyl 2-amino-3-chloro-4-methoxybenzoate . This comparative data highlights how minor substitutions on the benzene ring can influence the crystal packing and molecular conformation.

Crystallographic Data Summary
ParameterMethyl 4-amino-3-methylbenzoate[1]Methyl 2-amino-3-chloro-4-methoxybenzoate[7]
Chemical Formula C₉H₁₁NO₂C₉H₁₀ClNO₃
Formula Weight 165.19215.63
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 7.5670 (15)10.677 (2)
b (Å) 6.1080 (12)4.0074 (8)
c (Å) 18.127 (4)11.866 (2)
α (°) 9090
β (°) 98.14 (3)112.108 (6)
γ (°) 9090
Volume (ų) 829.4 (3)470.37 (17)
Z 42
Temperature (K) 294 (2)183
R-factor (Rgt(F)) 0.0530.0515
wR-factor (wRref(F²)) 0.1890.1258

Experimental Protocols

Synthesis and Crystallization

Synthesis of Methyl 4-amino-3-methylbenzoate: The title compound was prepared from 3-methyl-4-aminobenzoic acid in methanol with concentrated sulfuric acid as a catalyst.[3]

Crystal Growth: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[1] For Methyl 4-amino-3-methylbenzoate, an ethanol solution was used.[1] The choice of solvent is critical and often requires screening of various solvents in which the compound is moderately soluble.[4]

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for single-crystal X-ray diffraction analysis of small organic molecules.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 183 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are commonly employed.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of single-crystal X-ray structure analysis.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of this compound derivatives. The precise atomic-level information obtained from this technique is fundamental for understanding their chemical properties and for guiding the development of new pharmaceutical agents. While other analytical methods provide valuable complementary data, they do not offer the same level of structural detail as X-ray crystallography. The successful application of this powerful technique, however, is contingent on the ability to grow high-quality single crystals.

References

In Silico Modeling of Aminobenzoate Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. In silico modeling techniques, such as molecular docking and molecular dynamics, have become indispensable tools for predicting the binding affinity and mechanism of action of small molecules. This guide provides a comparative analysis of the in silico modeling of aminobenzoate derivatives, with a focus on their potential as kinase inhibitors. While direct comprehensive studies on Methyl 4-amino-3-methoxybenzoate were not available in the reviewed literature, this guide leverages data from structurally similar aminobenzoic acid and aminobenzothiazole derivatives to provide a comparative framework for researchers.

Data Presentation: A Comparative Look at Aminobenzoate Scaffolds

The following table summarizes the in silico and in vitro data for various aminobenzoate-related derivatives targeting different kinases. This comparative data highlights the influence of structural modifications on binding affinity and inhibitory activity.

Compound ClassTarget KinaseCompound IDBinding Energy (kcal/mol)IC50 (µM)
2-Aminobenzothiazole DerivativesPI3Kα8iNot Reported0.00634[1]
2-Aminobenzothiazole DerivativesPI3Kα8mNot Reported0.00830[1]
Aminobenzoic Acid DerivativesAcetylcholinesterase5b-9.541.66[2]
Aminobenzoic Acid DerivativesButyrylcholinesterase2c-5.532.67[2]
4-Anilinoquinazoline DerivativesEGFRWHI-P97Not Reported2.5[3]
α-Cyano-β-hydroxy-β-methyl-N-[4-(trifluoromethoxy)phenyl]-propenamideEGFRLFM-A12Not Reported26.3[3]

Experimental Protocols: A Glimpse into the Methodologies

The following sections detail the typical experimental protocols employed in the in silico and in vitro evaluation of the aminobenzoate derivatives discussed in this guide.

Molecular Docking

Molecular docking studies are crucial for predicting the binding conformation and affinity of a ligand to its target protein. A representative protocol is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., PI3Kα, EGFR) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the aminobenzoate derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Analysis: The resulting docked poses are analyzed based on their binding energy scores and interactions with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.

In Vitro Kinase Inhibition Assay

To validate the in silico predictions, in vitro kinase inhibition assays are performed to determine the IC50 values of the compounds.

  • Enzyme and Substrate Preparation: The purified recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds at different concentrations in a microplate. A control reaction without the inhibitor is also performed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using luminescence-based or fluorescence-based detection methods.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the processes and relationships involved in in silico drug design.

G cluster_0 Preparation Stage cluster_1 In Silico Modeling cluster_2 Analysis cluster_3 Experimental Validation Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis MD Simulations->Interaction Analysis Synthesis Synthesis Binding Energy Calculation->Synthesis Interaction Analysis->Synthesis In Vitro Assay In Vitro Assay Synthesis->In Vitro Assay SAR Studies SAR Studies In Vitro Assay->SAR Studies

A generalized workflow for in silico drug design and experimental validation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Aminobenzoate Derivative (e.g., Compound 8i) Inhibitor->PI3K Inhibits

The PI3K/Akt signaling pathway, a target for aminobenzoate derivatives.

References

The Synthetic Chemist's Crossroads: A Cost-Benefit Analysis of Methyl 4-amino-3-methoxybenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, the selection of a starting material is a critical decision that reverberates through every subsequent step of a multi-step synthesis. An ideal starting material is not only cost-effective but also leads to high yields, straightforward purification, and robust reaction sequences. This guide provides a comprehensive cost-benefit analysis of using Methyl 4-amino-3-methoxybenzoate and its structural analogs as key intermediates, with a focus on the synthesis of the tyrosine kinase inhibitor, Gefitinib, as a practical case study.

Executive Summary

This analysis compares two synthetic routes to a key quinazoline intermediate in the synthesis of Gefitinib. The first route utilizes Methyl 3-hydroxy-4-methoxybenzoate , a close structural analog of this compound. The second route employs 3-hydroxy-4-methoxybenzonitrile as an alternative starting material. The findings indicate that while both routes are viable, the choice of starting material presents a trade-off between the initial cost of the material and the complexity and efficiency of the subsequent synthetic transformations.

Comparative Analysis of Starting Materials

A direct comparison of the starting materials reveals differences in cost and the initial synthetic steps required to converge on a common intermediate.

Starting MaterialRepresentative Price (USD/100g)Molecular Weight ( g/mol )Key Initial Transformation
Methyl 3-hydroxy-4-methoxybenzoate ~$50 - $100182.17O-Alkylation
3-hydroxy-4-methoxybenzonitrile ~$150 - $250[1]149.15[2]O-Alkylation & Nitrile Hydrolysis

Note: Prices are estimates based on available catalog listings and are subject to change.

The data suggests that Methyl 3-hydroxy-4-methoxybenzoate is a more economical starting material on a per-gram basis. However, the overall cost-effectiveness depends on the efficiency of the entire synthetic sequence.

Case Study: Synthesis of a Key Gefitinib Intermediate

The synthesis of Gefitinib provides an excellent platform for comparing these starting materials. A pivotal intermediate in several reported syntheses is Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate . The following sections detail the synthetic pathways to this intermediate starting from both Methyl 3-hydroxy-4-methoxybenzoate and 3-hydroxy-4-methoxybenzonitrile.

Route 1: From Methyl 3-hydroxy-4-methoxybenzoate

This route, detailed in a (now retracted) paper on the synthesis of Gefitinib, involves a three-step process from the starting material to the key intermediate.[3][4][5][6]

Workflow Diagram:

cluster_0 Route 1 A Methyl 3-hydroxy-4-methoxybenzoate B Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A->B  Alkylation  (94.7% Yield) C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate B->C  Nitration D Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate C->D  Reduction  (77% Yield)

Synthetic pathway from Methyl 3-hydroxy-4-methoxybenzoate.

Experimental Data Summary:

StepReactionReagentsYield (%)Reference
1Alkylation1-bromo-3-chloropropane, K₂CO₃, DMF94.7[3]
2NitrationNitric acid, Acetic acid, Acetic anhydrideNot explicitly stated[3]
3ReductionPowdered iron, Acetic acid, Methanol77[3]
Route 2: From 3-hydroxy-4-methoxybenzonitrile (Alternative)

An alternative approach to a similar quinazoline core, as described in various patents and articles, starts with 3-hydroxy-4-methoxybenzonitrile.[7] This route involves an initial alkylation followed by nitration and reduction, and then hydrolysis of the nitrile to an amide before cyclization.

Logical Workflow Diagram:

cluster_1 Route 2 (Conceptual) A 3-hydroxy-4-methoxybenzonitrile B Alkylated nitrile A->B  Alkylation C Nitrile Hydrolysis & Cyclization B->C  Further steps D Quinazoline Intermediate C->D

Conceptual pathway from 3-hydroxy-4-methoxybenzonitrile.

While a direct, side-by-side comparative study with yield data for every single step is not available in the literature, the overall reported yield for a Gefitinib synthesis starting from a similar benzaldehyde (which is then converted to the nitrile) is around 44%.[7]

Cost-Benefit Analysis

FactorRoute 1 (Methyl 3-hydroxy-4-methoxybenzoate)Route 2 (3-hydroxy-4-methoxybenzonitrile)Analysis
Starting Material Cost LowerHigher[1]Route 1 has a clear advantage in terms of initial raw material cost.
Synthetic Steps Fewer steps to key intermediatePotentially more steps due to nitrile hydrolysis.Route 1 appears more convergent.
Reported Yields High yields for key steps (94.7% and 77%).[3]Overall yield for a similar process is reported to be good (around 44%).[7]The reported yields for the initial steps in Route 1 are very promising, potentially leading to a higher overall yield.
Reagents & Conditions Uses standard reagents like nitric acid and powdered iron.May involve reagents like sodium dithionite for reduction.[7]Both routes employ relatively common and accessible reagents.
Purification Standard purification techniques are likely applicable.The introduction of the nitrile group and its subsequent hydrolysis might introduce different purification challenges.The complexity of purification is expected to be comparable, but highly dependent on the specific reaction conditions.

Conclusion and Recommendation

Based on the available data, the synthetic route starting from Methyl 3-hydroxy-4-methoxybenzoate (a close analog to this compound) appears to offer a more favorable cost-benefit profile for the synthesis of the key Gefitinib intermediate. The primary advantages are the significantly lower cost of the starting material and a more direct, high-yielding pathway to the target intermediate.

While the alternative route starting from 3-hydroxy-4-methoxybenzonitrile is also a valid approach, its higher initial cost and potentially longer synthetic sequence make it a less economically attractive option, unless specific process optimizations can lead to a significantly higher overall yield or purity that justifies the initial investment.

For researchers and drug development professionals, this analysis underscores the importance of a holistic evaluation of a synthetic route, where the cost of starting materials is weighed against the efficiency and robustness of the entire synthetic process.

Detailed Experimental Protocols

The following are the detailed experimental protocols for the synthesis of the key intermediate, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, starting from Methyl 3-hydroxy-4-methoxybenzoate, as adapted from the literature.[3]

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

A mixture of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured slowly into ice-water (3 L) with constant stirring. The solid formed is filtered off and washed with cold water to yield the product.[3]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL). This mixture is stirred at room temperature for 6 hours, then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 × 200 mL). The combined organic layer is washed with saturated sodium bicarbonate (2 × 200 mL) and brine (2 × 100 mL) and dried over Na₂SO₄. The solvent is then removed under vacuum to yield the product.[3]

Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL). The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere. A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise. The mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, washed with methanol, and the volatiles are evaporated from the combined filtrate and washes. The residue is poured into water (4 L) and extracted with ethyl acetate (4 × 200 mL) to afford the final intermediate.[3]

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-3-methoxybenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Methyl 4-amino-3-methoxybenzoate

This compound, a compound utilized in pharmaceutical development and scientific research, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary route of disposal for this chemical is through an approved waste disposal plant.[1]

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.GHS07
Skin Corrosion/Irritation Causes skin irritation.[2]GHS07
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2]GHS07
Specific target organ toxicity, single exposure May cause respiratory irritation.[2]GHS07

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Eye/Face Protection Use chemical safety goggles or a face shield.[1]
Skin and Body Protection Wear a lab coat and other protective clothing to prevent skin contact.[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles of laboratory chemical waste management. This involves a systematic process of identification, segregation, containment, labeling, and transfer to a designated waste management service.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All unused, expired, or contaminated this compound, including empty containers with residue, must be treated as hazardous chemical waste.[3]

  • Segregate at the Source: Do not mix this compound waste with other waste streams.[2][4] It should be collected in a designated container for non-halogenated organic solids. Incompatible materials, such as strong acids, bases, and reducing agents, must be kept separate to prevent dangerous reactions.[1]

Step 2: Proper Waste Containment

  • Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often the best choice.[3] If a different container is used, ensure it is clean, dry, and has a secure, leak-proof lid.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accurate Labeling

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."[5]

  • Provide Detailed Information: The label must include the full chemical name, "this compound," and the approximate quantity.[2] Avoid using chemical formulas or abbreviations. The date when the waste was first added to the container should also be clearly marked.

Step 4: Safe Storage

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[1][6] This area should be at or near the point of generation.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit, such as a spill tray, to contain any potential leaks.[4]

  • Follow Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[1]

Step 5: Arrange for Professional Disposal

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) office is responsible for the collection and disposal of hazardous waste.[1]

  • Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. Do not transport the hazardous waste yourself.[3]

  • Licensed Waste Disposal Service: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in compliance with all federal, state, and local regulations.[2][7]

Spill and Emergency Procedures:

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office.[3] Small spills may be cleaned up by trained laboratory personnel using appropriate absorbent materials. All materials used for spill cleanup must also be disposed of as hazardous waste.[3][8]

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal Start Unused or Contaminated This compound Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Chemicals Identify->Segregate Contain Place in a Labeled, Compatible Container Segregate->Contain Store Store in Designated Satellite Accumulation Area Contain->Store RequestPickup Request Waste Pickup (via EHS Office) Store->RequestPickup Collection Collection by EHS Personnel RequestPickup->Collection Transport Transport by Licensed Waste Disposal Service Collection->Transport FinalDisposal Disposal at an Approved Facility Transport->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-methoxybenzoate (CAS No: 41608-64-4). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required in situations with a higher risk of splashing.[3]To protect against serious eye irritation from dust or splashes.[1][2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Chemically resistant gloves are required.[6]To prevent skin irritation from direct contact with the substance.[1][2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved dust respirator if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1][3][5]To protect against respiratory tract irritation from inhaling dust.[1][2][4]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is critical for safe handling and disposal.

Handling Protocol:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Don Appropriate PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Avoid Contact and Dust Generation: Avoid contact with skin and eyes.[1][5] Handle the solid material carefully to avoid creating dust.[1]

  • Weighing and Transfer: When weighing or transferring the powder, use techniques that minimize dust generation, such as using a spatula in a draft-shielded balance enclosure.

  • Washing: Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as acids, bases, and reducing agents.[5]

Spill Cleanup Protocol:

For Minor Spills:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain and Clean: Use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum up the spilled material.[1] Consider using an explosion-proof vacuum designed for grounded storage and use.[1]

  • Collect Waste: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

For Major Spills:

  • Evacuate Immediately: Evacuate all personnel from the immediate area.

  • Alert Emergency Services: Notify your institution's emergency response team and provide them with the location and nature of the hazard.[1]

  • Control Contact: Only trained personnel wearing appropriate protective clothing should control personal contact with the substance.[1]

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Place the waste material and any contaminated items (e.g., gloves, absorbent materials) into a suitable, labeled, and sealed container.

  • Consult Regulations: Disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal Options: Recycle wherever possible or consult the manufacturer for recycling options.[1] Otherwise, the waste should be disposed of at an approved waste disposal plant or an authorized landfill.[1][5] Do not empty into drains.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5]
Skin Contact Take off contaminated clothing and wash before reuse. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Get medical attention.[5]

PPE Selection Workflow

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound start Start: Handling Methyl 4-amino-3-methoxybenzoate task_assessment Task Assessment: - Weighing - Transfer - Formulation start->task_assessment ppe_selection Select Base PPE task_assessment->ppe_selection base_ppe - Safety Goggles - Lab Coat - Nitrile Gloves ppe_selection->base_ppe dust_risk Potential for Dust Generation? base_ppe->dust_risk add_respirator Add Dust Respirator (NIOSH/MSHA Approved) dust_risk->add_respirator Yes final_check Final PPE Check dust_risk->final_check No add_respirator->final_check proceed Proceed with Task final_check->proceed

Figure 1: PPE Selection Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-methoxybenzoate
Reactant of Route 2
Methyl 4-amino-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.